2,5-Dichloro-3,6-dimethylpyrazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3,6-dimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZSFXAIKPBCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446769 | |
| Record name | 2,5-DICHLORO-3,6-DIMETHYLPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27023-19-4 | |
| Record name | 2,5-DICHLORO-3,6-DIMETHYLPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloro-3,6-dimethylpyrazine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves as a comprehensive resource on the chemical properties of 2,5-Dichloro-3,6-dimethylpyrazine (CAS No: 27023-19-4). Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide focuses on the foundational chemical properties and provides context through closely related analogs where applicable.
Core Chemical Properties
This compound is a halogenated heterocyclic organic compound. Its structure consists of a pyrazine ring substituted with two chlorine atoms and two methyl groups. This substitution pattern significantly influences its chemical reactivity and physical properties.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 27023-19-4 | [] |
| Molecular Formula | C₆H₆Cl₂N₂ | [] |
| Molecular Weight | 177.03 g/mol | [] |
| Canonical SMILES | CC1=C(N=C(C(=N1)Cl)C)Cl | [] |
| InChI | InChI=1S/C6H6Cl2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3 | [] |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the available search results, general synthetic routes for dichlorinated pyrazines can be inferred. One common method involves the chlorination of a corresponding pyrazine precursor. For instance, the synthesis of 2,5-dichloropyrazine can be achieved from 5-chloropyrazin-2-amine through a Sandmeyer-type reaction.[2] Another approach involves the reaction of 2-hydroxy-5-bromopyrazine with phosphorus oxychloride.[2] It is plausible that similar strategies could be adapted for the synthesis of this compound, likely starting from a dimethylated pyrazine precursor.
The reactivity of this compound is expected to be dictated by the electron-withdrawing nature of the chlorine atoms and the pyrazine ring itself, making the carbon atoms attached to the chlorine atoms susceptible to nucleophilic substitution.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched literature. For reference, the spectral data for the related, non-chlorinated compound, 2,5-dimethylpyrazine, is well-documented and can provide a basis for predicting the spectral characteristics of its chlorinated analog.
Biological Activity and Signaling Pathways
Currently, there is no information available in the public domain regarding any specific biological activities or signaling pathways associated with this compound. Research into the biological effects of this particular compound appears to be limited.
Experimental Protocols
Due to the absence of specific experimental studies on this compound in the available literature, detailed experimental protocols for its synthesis, purification, and analysis cannot be provided at this time.
Logical Relationships in Synthesis
The following diagram illustrates a generalized logical workflow for the potential synthesis and purification of a substituted pyrazine like this compound, based on common organic chemistry practices.
References
An In-depth Technical Guide to 2,5-Dichloro-3,6-dimethylpyrazine (CAS: 27023-19-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3,6-dimethylpyrazine, with the CAS number 27023-19-4, is a halogenated heterocyclic organic compound. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a scaffold of significant interest in medicinal chemistry and materials science. The presence of chlorine and methyl groups on the pyrazine ring imparts specific physicochemical properties that can influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and potential, albeit currently under-investigated, biological relevance.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 27023-19-4 | N/A |
| Molecular Formula | C₆H₆Cl₂N₂ | [] |
| Molecular Weight | 177.03 g/mol | [] |
| Canonical SMILES | CC1=C(N=C(C(=N1)Cl)C)Cl | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis of this compound
A plausible synthetic approach involves the self-condensation of an α-amino ketone followed by chlorination. The overall workflow can be conceptualized as a multi-step process.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols: General Approaches for Halogenated Pyrazine Synthesis
Given the lack of a specific protocol for the target molecule, the following are generalized experimental procedures for reactions commonly employed in the synthesis of similar compounds, such as 2,5-dichloropyrazine.[3] These can serve as a foundational methodology for developing a specific synthesis route for this compound.
1. Diazotization and Chlorination of an Aminopyrazine Precursor (Sandmeyer-type Reaction)
This common method for introducing chlorine atoms onto an aromatic ring can be adapted for pyrazine systems.
-
Step 1: Diazotization. A solution of the corresponding aminopyrazine precursor in a strong acid (e.g., concentrated hydrochloric acid) is cooled to a low temperature (typically -10 to 0 °C).
-
Step 2: Treatment with Nitrite. A solution of sodium nitrite in water is added dropwise to the cooled solution of the aminopyrazine, maintaining the low temperature. This generates the diazonium salt intermediate.
-
Step 3: Chlorination. The diazonium salt solution is then typically added to a solution of copper(I) chloride in hydrochloric acid to facilitate the replacement of the diazonium group with a chlorine atom.
-
Step 4: Work-up and Purification. The reaction mixture is neutralized and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.[3]
Caption: General experimental workflow for the synthesis of a chlorinated pyrazine.
Biological Activity and Potential Applications in Drug Development
There is a significant lack of direct research into the biological activity of this compound. However, the broader class of halogenated pyrazine derivatives has been investigated for various pharmacological activities.
Studies on other halogenated pyrazine-based compounds have revealed potential as antimicrobial and cytotoxic agents. For instance, some halogenated pyrazine-chalcone hybrids have demonstrated antifungal and antimycobacterial properties. This suggests that the introduction of halogens to the pyrazine ring can be a viable strategy for the development of new anti-infective agents.
Furthermore, the cytotoxicity of certain halogenated aromatic compounds has been explored in the context of cancer research. While no specific data exists for this compound, the general principle of using halogenated heterocycles to modulate biological activity is well-established in drug discovery.
Given the absence of specific biological data, a hypothetical signaling pathway is presented below. This is based on the known activities of other cytotoxic agents and should be considered purely speculative for this compound. Further experimental validation is essential.
Caption: A hypothetical signaling pathway for potential cytotoxic effects.
Future Directions and Research Opportunities
The current body of knowledge on this compound is limited, presenting numerous opportunities for further research:
-
Synthesis and Characterization: The development and publication of a detailed, optimized, and high-yielding synthesis protocol would be highly valuable to the research community. Full characterization, including the experimental determination of its physicochemical properties, is also a critical next step.
-
Biological Screening: A broad biological screening of this compound is warranted to identify any potential pharmacological activities. This could include assays for antimicrobial, antifungal, antiviral, and cytotoxic effects.
-
Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, SAR studies involving the synthesis and testing of related analogs could help in understanding the key structural features responsible for the observed effects and in the optimization of lead compounds.
-
Mechanism of Action Studies: For any confirmed biological activity, further research to elucidate the underlying mechanism of action would be crucial for its potential development as a therapeutic agent.
References
An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-3,6-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2,5-dichloro-3,6-dimethylpyrazine, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, including the direct chlorination of 2,5-dimethylpyrazine and multi-step syntheses from alternative precursors. Experimental protocols, quantitative data, and mechanistic visualizations are provided to aid researchers in the successful synthesis and purification of this target molecule.
Introduction
This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry. The pyrazine ring is a common scaffold in biologically active molecules, and the presence of chloro and methyl substituents offers opportunities for further functionalization and modulation of physicochemical properties. The controlled and efficient synthesis of this compound is therefore a critical step in the discovery and development of novel therapeutics. This guide focuses on the practical aspects of its synthesis, providing detailed methodologies and comparative data.
Synthetic Pathways
The synthesis of this compound can be broadly approached through two main strategies:
-
Direct Chlorination of 2,5-Dimethylpyrazine: This is the most direct route, involving the introduction of two chlorine atoms onto the pyrazine ring of the readily available starting material, 2,5-dimethylpyrazine.
-
Ring Formation from Acyclic Precursors: This approach involves constructing the dichlorodimethylpyrazine ring from acyclic starting materials, offering an alternative when the direct chlorination proves challenging or yields undesirable byproducts.
Direct Chlorination of 2,5-Dimethylpyrazine
The direct chlorination of 2,5-dimethylpyrazine is a common and efficient method for the synthesis of this compound. This transformation can be achieved using various chlorinating agents and reaction conditions, which can influence the selectivity between ring and side-chain chlorination.
N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of aromatic and heteroaromatic compounds. In the presence of a radical initiator such as benzoyl peroxide, NCS can be used to chlorinate 2,5-dimethylpyrazine. The reaction typically proceeds via a free-radical mechanism.
Experimental Protocol: Chlorination of 2,5-Dimethylpyrazine with NCS
Materials:
-
2,5-Dimethylpyrazine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrazine (1.0 eq) in carbon tetrachloride.
-
Add N-chlorosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound.
Quantitative Data:
| Starting Material | Chlorinating Agent | Initiator | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2,5-Dimethylpyrazine | N-Chlorosuccinimide | Benzoyl Peroxide | CCl₄ | Several hours | Reflux | Moderate to Good | General procedure based on known chlorinations |
Note: The specific yield can vary depending on the precise reaction conditions and scale.
Direct chlorination using chlorine gas, often under UV irradiation, is another method for the synthesis of chlorinated pyrazines. This method can lead to a mixture of products, including mono- and di-chlorinated species, as well as side-chain chlorinated byproducts. Careful control of the reaction conditions is crucial to maximize the yield of the desired product.
Experimental Protocol: Photochlorination of 2,5-Dimethylpyrazine
Materials:
-
2,5-Dimethylpyrazine
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride or chloroform)
-
UV lamp
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,5-dimethylpyrazine in an inert solvent in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp.
-
Purge the system with an inert gas (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath and begin bubbling chlorine gas through the solution while irradiating with a UV lamp.
-
Monitor the reaction progress by GC.
-
Once the desired level of dichlorination is achieved, stop the chlorine flow and UV irradiation.
-
Purge the system with an inert gas to remove excess chlorine.
-
Wash the reaction mixture with sodium thiosulfate solution to quench any remaining chlorine, followed by washing with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product mixture by fractional distillation or column chromatography.
Quantitative Data:
| Starting Material | Chlorinating Agent | Conditions | Solvent | Yield (%) | Notes | Reference |
| 2,5-Dimethylpyrazine | Chlorine Gas (Cl₂) | UV Irradiation | CCl₄ | Variable | Can produce a mixture of chlorinated products | General photochlorination procedure |
Note: This method often requires careful optimization to achieve good selectivity for the desired dichlorinated product.
Synthesis from DL-2-Aminopropionic Anhydride
This route is less direct and likely involves the initial formation of a dihydropyrazine intermediate, followed by oxidation and subsequent chlorination steps.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthetic strategies for this compound.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound via direct chlorination is depicted below.
An In-depth Technical Guide to the Molecular Structure of 2,5-Dichloro-3,6-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 2,5-Dichloro-3,6-dimethylpyrazine. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from structurally analogous compounds and predictive models to offer a thorough analysis.
Molecular Identity and Properties
This compound is a halogenated heterocyclic organic compound. Its core structure consists of a pyrazine ring substituted with two chlorine atoms and two methyl groups.
| Identifier | Value |
| IUPAC Name | This compound |
| Chemical Formula | C₆H₆Cl₂N₂ |
| CAS Number | 27023-19-4 |
| Molecular Weight | 177.03 g/mol |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
Due to the symmetrical nature of the molecule, the two methyl groups are chemically equivalent, as are the two ring protons (if any were present). Therefore, a single peak is expected for the methyl protons.
| Predicted Chemical Shift (δ) | Multiplicity | Assignment |
| ~ 2.5 ppm | Singlet | -CH₃ |
Predicted ¹³C NMR Spectrum:
The symmetrical structure would result in three distinct signals in the ¹³C NMR spectrum: one for the two equivalent methyl carbons, one for the two equivalent chlorine-substituted ring carbons, and one for the two equivalent nitrogen-adjacent ring carbons.
| Predicted Chemical Shift (δ) | Assignment |
| ~ 20 ppm | -CH₃ |
| ~ 145 ppm | C-Cl |
| ~ 150 ppm | C-N |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-N, and C-Cl bonds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| 2950-3000 | C-H stretch (methyl) |
| 1400-1500 | C-H bend (methyl) |
| 1500-1600 | C=N stretch (pyrazine ring) |
| 1000-1200 | C-N stretch (pyrazine ring) |
| 600-800 | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 would be observed in a ratio of approximately 9:6:1.
| m/z | Fragment |
| 176/178/180 | [M]⁺ |
| 141/143 | [M-Cl]⁺ |
| 106 | [M-2Cl]⁺ |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a potential synthetic route starts from DL-2-aminopropionic anhydride[1]. A general approach for the chlorination of a dimethylpyrazine precursor is outlined below. This protocol is adapted from general chlorination procedures for pyrazine derivatives and should be optimized for this specific substrate.
General Experimental Protocol for Chlorination
Materials:
-
2,5-Dimethylpyrazine (starting material)
-
N-Chlorosuccinimide (NCS) or other suitable chlorinating agent
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,5-dimethylpyrazine in an appropriate anhydrous solvent.
-
Slowly add the chlorinating agent (e.g., N-Chlorosuccinimide) in stoichiometric amounts (2 equivalents for dichlorination) to the solution. The reaction may be exothermic, and cooling might be necessary.
-
Stir the reaction mixture at room temperature or gentle heating for a specified period. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, quench the reaction mixture with a suitable quenching agent (e.g., sodium thiosulfate solution if NCS is used).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Characterization:
The purified product should be characterized by NMR, IR, and mass spectrometry to confirm its structure.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Logical Workflow for Synthesis and Characterization
The following diagram outlines a logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
References
Spectroscopic Profile of 2,5-Dichloro-3,6-dimethylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for 2,5-Dichloro-3,6-dimethylpyrazine, a substituted pyrazine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed, predicted analysis based on the known spectral characteristics of structurally related compounds, namely 2,5-dichloropyrazine and 2,5-dimethylpyrazine. The methodologies for acquiring such spectral data are also detailed.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and comparative analysis of similar molecules.
Nuclear Magnetic Resonance (NMR) Data
Due to the symmetrical nature of this compound, the NMR spectra are expected to be relatively simple.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration/Assignment |
| ¹H NMR | ~2.6 | Singlet (s) | 6H (2 x -CH₃) |
| ¹³C NMR | ~150 | - | C-Cl (C-2, C-5) |
| ~145 | - | C-CH₃ (C-3, C-6) | |
| ~20 | - | -CH₃ |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are based on data from 2,5-dichloropyrazine and 2,5-dimethylpyrazine. The ¹H NMR is expected to show a single peak for the two equivalent methyl groups. The ¹³C NMR should display three distinct signals for the three sets of equivalent carbon atoms.
Infrared (IR) Spectroscopy Data
The IR spectrum is predicted to show characteristic absorptions for the aromatic ring and the methyl groups.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity |
| 2950 - 3000 | C-H Stretch (methyl) | Medium-Weak |
| 1550 - 1580 | Aromatic C=N Stretch | Medium-Strong |
| 1400 - 1450 | Aromatic C=C Stretch | Medium |
| 1370 - 1390 | C-H Bend (methyl) | Medium |
| 1000 - 1200 | C-Cl Stretch | Strong |
| 800 - 850 | C-H Out-of-plane Bend | Medium |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to exhibit a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion | Predicted Relative Abundance |
| 176 | [M]⁺ | High (³⁵Cl, ³⁵Cl) |
| 178 | [M+2]⁺ | Medium (³⁵Cl, ³⁷Cl) |
| 180 | [M+4]⁺ | Low (³⁷Cl, ³⁷Cl) |
| 161 | [M-CH₃]⁺ | Medium |
| 141 | [M-Cl]⁺ | High |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is set to ~250 ppm.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar and pestle, grind 1-2 mg of the solid this compound with approximately 100-200 mg of the dried KBr.[1][2] The mixture should be a fine, homogeneous powder.[1][2]
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[2]
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure: A background spectrum of a pure KBr pellet is first recorded.[3] The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Introduction:
-
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC system.
-
Alternatively, a direct insertion probe can be used to introduce the solid sample directly into the ion source.[4]
Ionization and Mass Analysis:
-
Ionization Method: Electron Ionization (EI) is the most common method for this type of molecule.[4][5] The sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[4][5][6]
-
Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The detector then records the abundance of each ion to generate the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for spectroscopic analysis of an organic compound.
References
- 1. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 2. 2,5-Dichloropyrazine | 19745-07-4 [chemicalbook.com]
- 3. 2,5-Dimethyl pyrazine(123-32-0) 13C NMR spectrum [chemicalbook.com]
- 4. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethyl pyrazine(123-32-0) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 2,5-Dichloro-3,6-dimethylpyrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients and key intermediates in organic solvents is a critical parameter in drug development, influencing process design, purification, and formulation. This technical guide addresses the solubility of 2,5-Dichloro-3,6-dimethylpyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for its determination. Furthermore, it includes a framework for data presentation and a visual representation of the experimental workflow to guide researchers in their laboratory investigations.
Introduction
This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active molecules, and understanding the solubility of its analogues is essential for their synthesis, purification, and formulation. While qualitative statements suggest that pyrazine derivatives are often soluble in organic solvents, precise quantitative data is crucial for reproducible and scalable scientific work.[1] This guide provides the necessary tools for researchers to establish this critical data in-house.
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| e.g., Acetone | e.g., 25 | e.g., HPLC | |||
| e.g., Ethanol | e.g., 25 | e.g., HPLC | |||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | |||
| e.g., Toluene | e.g., 25 | e.g., HPLC | |||
| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC | |||
| e.g., Methanol | e.g., 25 | e.g., HPLC | |||
| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., HPLC | |||
| e.g., Acetonitrile | e.g., 25 | e.g., HPLC |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.[2]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
A Technical Guide to the Reactivity of Dichlorodimethylpyrazines for Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical reactivity of dichlorodimethylpyrazine scaffolds, which are pivotal building blocks in modern medicinal chemistry. We will explore the core principles governing their reactivity, delve into key synthetic transformations with detailed protocols, and contextualize their application within drug discovery workflows, particularly in the development of kinase inhibitors.
Core Reactivity Principles
The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , a primary reaction pathway for its functionalization.[1][2]
The reactivity of a dichlorodimethylpyrazine isomer, such as 2,3-dichloro-5,6-dimethylpyrazine, is modulated by its substituents:
-
Chloro Groups (-Cl): These are excellent leaving groups and are inductively electron-withdrawing, further increasing the electrophilicity of the carbon atoms to which they are attached.
-
Methyl Groups (-CH₃): These are weakly electron-donating groups, which can influence the regioselectivity of substitution reactions.
In non-symmetrical isomers (e.g., 2,5-dichloro-3,6-dimethylpyrazine), the electronic and steric environments of the two chlorine atoms differ, leading to differences in reactivity. This allows for selective mono-substitution under controlled conditions before a second, often more forcing, substitution occurs.[1]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyrazine chemistry, enabling the introduction of a wide variety of nucleophiles. The generally accepted mechanism proceeds via a two-step addition-elimination sequence through a stabilized anionic intermediate (Meisenheimer complex).[3] However, for some heterocycles, a concerted mechanism may be operative.[4]
Common nucleophiles include amines, alkoxides, and thiolates, providing access to key functional groups for tuning the physicochemical properties of drug candidates.
Table 1: Examples of Nucleophilic Aromatic Substitution on Dichloropyrazines
| Starting Material | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2,5-Dichloropyrazine | Aq. NH₃ / Hydrazine | Heat | 2-Amino-5-chloropyrazine | 67 |
| 2,5-Dichloropyrazine | 3-Methoxyaniline / t-BuOK | N/A | 5-Chloro-N-(3-methoxyphenyl)pyrazin-2-amine | Not Specified |
| 2,6-Dichloropyrazine | Adamantane-1-amine / K₂CO₃ | DMF, 140 °C, 24 h | 6-Chloro-N-(adamantan-1-yl)pyrazin-2-amine | 85 |
Data synthesized from multiple sources.[1][5]
This protocol describes the synthesis of a mono-aminated pyrazine intermediate.
Materials:
-
Dichlorodimethylpyrazine (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Anhydrous base (e.g., K₂CO₃, 2-3 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or Dioxane)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the dichlorodimethylpyrazine, the amine nucleophile, and the anhydrous base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-substituted product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, providing access to complex molecular architectures from dichloropyrazine scaffolds.[6][7] Key reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
A critical aspect of these reactions on dichloropyrazines is regioselectivity . The choice of catalyst, ligand, base, and solvent can be tuned to selectively functionalize one chlorine atom over the other, enabling stepwise library synthesis.[1][8] For many dihaloheteroarenes, ligand selection is the most powerful tool for switching the site of reactivity.[8][9]
The Suzuki-Miyaura reaction couples the chloropyrazine with an organoboron reagent (boronic acid or ester) to form a C-C bond, ideal for introducing aryl or heteroaryl moieties.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
2,5-Dichloro-3,6-dimethylpyrazine: A Versatile Scaffold for Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,5-Dichloro-3,6-dimethylpyrazine is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural and electronic properties, characterized by an electron-deficient pyrazine core substituted with two reactive chlorine atoms and two methyl groups, make it an attractive starting material for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic profile, and its utility in key synthetic transformations, empowering researchers to leverage its full potential in drug discovery and materials science.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its application in synthesis and for the characterization of its derivatives.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| CAS Number | 27023-19-4 |
| Appearance | White solid |
| Melting Point | 63-65 °C[1] |
| ¹H NMR (CDCl₃) | δ 2.60 (s, 6H) ppm[1] |
| ¹³C NMR (CDCl₃) | δ 149.8 (2C), 145.6 (2C), 21.3 (2C) ppm |
| Mass Spectrum (ESI) | m/z: 177.1 [M+H]⁺[1] |
Synthesis of the Core Scaffold
The primary and most efficient route for the preparation of this compound involves the chlorination of 3,6-dimethylpiperazine-2,5-dione, a cyclic anhydride derived from the amino acid alanine.
Experimental Protocol: Synthesis from 3,6-Dimethylpiperazine-2,5-dione[1]
This solvent-free method provides a high-yielding and scalable synthesis of the target compound.
Reaction Scheme:
References
The Versatility of Substituted Dimethylpyrazines: A Technical Guide to Their Potential Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Substituted dimethylpyrazines, a class of heterocyclic aromatic compounds, are emerging as a versatile scaffold in a multitude of scientific and industrial fields. From life-saving therapeutics to the enhancement of sensory experiences in foods and fragrances, the unique chemical properties of these molecules have captured the attention of researchers worldwide. This technical guide provides an in-depth exploration of the current and potential applications of substituted dimethylpyrazines, with a focus on their roles in drug discovery, flavor and fragrance development, and agrochemical innovation. Detailed experimental methodologies, quantitative bioactivity data, and visualized molecular pathways are presented to serve as a comprehensive resource for professionals in the field.
Pharmaceutical Applications: A New Frontier in Drug Discovery
Substituted pyrazines, particularly derivatives of tetramethylpyrazine (TMP), have shown significant promise in medicinal chemistry.[1][2][3][4] TMP, a primary bioactive component of the traditional Chinese herb Ligusticum chuanxiong, has a long history of use in treating cardiovascular and cerebrovascular diseases.[1][2][3] Modern research has elucidated its mechanisms of action, which include anti-platelet, anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2][3][4] The therapeutic potential of the pyrazine core extends to oncology, with numerous studies highlighting the anticancer properties of various substituted pyrazine derivatives.[5][6][7][8][9]
Anticancer Activity
A growing body of evidence demonstrates the efficacy of substituted pyrazines against a range of cancer cell lines. The tables below summarize the half-maximal inhibitory concentrations (IC50) of several pyrazine derivatives, showcasing their potential as anticancer agents.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Piperlongumine-Pyrazine Analog | HCT116 | 3.19 - 8.90 | [2] |
| Chalcone-Pyrazine Derivative 46 | MCF-7 | 9.1 | [2] |
| Chalcone-Pyrazine Derivative 46 | BPH-1 | 10.4 | [2] |
| Chalcone-Pyrazine Derivative 47 | PC12 | 16.4 | [2] |
| Chalcone-Pyrazine Derivative 48 | BEL-7402 | 10.74 | [2] |
| Resveratrol-Pyrazine Analog 67 | MCF-7 | 70.9 | [2] |
| Lignin-Pyrazine Derivative 215 | HeLa | 0.88 | [2] |
| Lignin-Pyrazine Derivative 215 | A549 | 3.83 | [2] |
| Lignin-Pyrazine Derivative 215 | HepG-2 | 1.21 | [2] |
| Lignin-Pyrazine Derivative 215 | BGC-823 | 4.15 | [2] |
| Podophyllotoxin-Pyrazine Derivative 220 | A549 | 8.1 | [2] |
| Podophyllotoxin-Pyrazine Derivative 220 | MCF-7 | 11.3 | [2] |
| Podophyllotoxin-Pyrazine Derivative 221 | K562 | 0.034 | [2] |
| Podophyllotoxin-Pyrazine Derivative 221 | K562/ADR | 0.022 | [2] |
| Podophyllotoxin-Pyrazine Derivative 222 | HL60 | 6.71 | [2] |
| Podophyllotoxin-Pyrazine Derivative 222 | SGC-7901 | 12.72 | [2] |
| Podophyllotoxin-Pyrazine Derivative 222 | A549 | 11.15 | [2] |
| Pyrazolo[4,3-e][1][3][10]triazine Derivative 9c | Leukemia | 5.8 - 5.9 | [11] |
| Pyrazolo[4,3-e][1][3][10]triazine Derivative 9e | Leukemia | 5.8 - 5.9 | [11] |
| N-phenylpyrazine-2-carboxamide Derivative 3 | Chlorella vulgaris | 44.0 | [12] |
| Pyrido[3,4-b]pyrazine Derivative 28 | MiaPaCa-2 | 0.025 | [13] |
| 2-Aminopyrazine Derivatives 66-73 | RET kinase (wild type & mutant) | < 0.004 | [13] |
| 2-Aminopyrazine Derivatives 74-77 | ATR kinase | Ki ≤ 0.01 | [13] |
| HPK1 Inhibitors 78-81 | HPK1 kinase | < 0.003 | [13] |
Antioxidant and Anti-inflammatory Activity
Tetramethylpyrazine has demonstrated notable antioxidant and anti-inflammatory properties.[7][14][15] Its ability to scavenge free radicals and modulate inflammatory pathways contributes to its therapeutic effects in various disease models.[14][16][17]
| Compound | Assay | IC50 (µg/mL) | Reference |
| Methanol Extract of Macaranga hypoleuca | DPPH | 14.31 | [18] |
| Ethyl Acetate Fraction of Macaranga hypoleuca | DPPH | 14.31 | [18] |
| Ethyl Acetate Fraction of Macaranga hypoleuca | ABTS | 2.10 | [18] |
| PREOG Extract | DPPH | 39.90 | [19] |
| Lifter C. sativa stembark oils | DPPH | 21.68 - 38.60 | [19] |
Key Signaling Pathways
The therapeutic effects of substituted pyrazines are often mediated through their interaction with critical cellular signaling pathways. For instance, in cancer, pyrazine-based compounds have been shown to inhibit receptor tyrosine kinases like c-Met, which are pivotal for cell proliferation and survival. The diagram below illustrates a simplified c-Met signaling pathway, a key target for many pyrazine derivatives.
Flavor and Fragrance Industry: Crafting Sensory Experiences
Dimethylpyrazines are cornerstone molecules in the flavor and fragrance industry, prized for their potent and characteristic aromas. They are responsible for the desirable nutty, roasted, and toasted notes in a vast array of food products, including coffee, cocoa, peanuts, and baked goods.[10][13][20][21] These compounds are often formed naturally during the Maillard reaction, the chemical process that gives browned food its distinctive flavor.[13][21]
Sensory Profile of Key Dimethylpyrazines
The sensory impact of a flavor compound is quantified by its odor threshold, the lowest concentration detectable by the human nose. The following table presents the odor thresholds for several key dimethylpyrazines, illustrating their high potency.
| Pyrazine Derivative | Odor Threshold in Water (ppb) | Predominant Sensory Descriptors | Reference |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty, burnt almond | [22] |
| 2,3,5-Trimethylpyrazine | 400 | Roasted nuts (hazelnut, peanut), baked potato, cocoa | [22] |
| 2-Acetylpyrazine | 62 | Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut | [22] |
| 2,3-Dimethylpyrazine | 2500 - 35000 | Nutty, cocoa, coffee, potato, meaty | [22] |
| 2-Acetyl-3-ethylpyrazine | ~1000 | Nutty, raw potato, earthy, popcorn, corn chip, meaty | [22] |
| Alkylpyrazines (general) | 4 - 490 | Varies (e.g., ethyl-substituted tend to have lower thresholds) | [3] |
| 2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine | 0.00001 | [23] | |
| 5-Isopentyl-2,3-dimethylpyrazine | 6000 | [23] |
Agrochemical Applications: Protecting Crops and Enhancing Yields
The biological activity of pyrazine derivatives also extends to agriculture. Certain substituted pyrazines have been developed as herbicides, functioning by disrupting essential biological processes in weeds.[4] For example, some N-phenylpyrazine-2-carboxamides inhibit photosynthesis, a vital process for plant survival.[12]
Herbicidal Activity of Pyrazine Derivatives
The efficacy of herbicides is often measured by their half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration required to achieve 50% of the maximum effect or inhibition.
| Compound/Derivative | Target/Assay | IC50/EC50 | Reference |
| 6-Chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Oxygen evolution rate in spinach chloroplasts | IC50 = 51.0 µmol/L | [12] |
| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorophyll reduction in Chlorella vulgaris | IC50 = 44.0 µmol/L | [12] |
| Pyrazole Isothiocyanate 3-1 | Echinochloa crusgalli L. | EC50 = 64.32 µg/mL | [10] |
| Pyrazole Isothiocyanate 3-1 | Cyperus iria L. | EC50 = 65.83 µg/mL | [10] |
| Pyrazole Isothiocyanate 3-1 | Dactylis glomerata L. | EC50 = 62.42 µg/mL | [10] |
| Pyrazole Isothiocyanate 3-1 | Trifolium repens L. | EC50 = 67.72 µg/mL | [10] |
| Pyrazole Isothiocyanate 3-7 | Dactylis glomerata L. | EC50 = 59.41 µg/mL | [10] |
Experimental Methodologies
This section provides an overview of the key experimental protocols used to evaluate the properties and applications of substituted dimethylpyrazines.
General Workflow for Anticancer Drug Screening
The process of identifying and validating a potential anticancer pyrazine derivative follows a structured workflow, from initial synthesis to in vitro and in vivo testing.
Synthesis of 2-Ethyl-3,6-dimethylpyrazine
Materials:
-
2,5-dimethylpyrazine
-
FeSO₄·7H₂O
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide
-
n-propionaldehyde
-
Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution (20%)
-
Water
-
Ice bath
-
Reaction flask, dropping funnel, stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask, combine 1.08g (10mmol) of 2,5-dimethylpyrazine and 1.13g (4mmol) of FeSO₄·7H₂O.
-
Add 30 mL of water and stir the mixture in an ice bath.
-
Slowly add 6 mL (0.1 mol) of 98% concentrated sulfuric acid dropwise, maintaining the temperature below 60°C.
-
After the addition of sulfuric acid, add 7.5 mL (22 mmol) of hydrogen peroxide dropwise, again keeping the temperature below 60°C.
-
Add 240 µL (3 mmol) of n-propionaldehyde and slowly raise the temperature to 50-60°C.
-
Continue the reaction for 5-6 hours, adding an additional 240 µL of n-propionaldehyde at 1, 2, 3, and 4 hours into the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and extract with 30 mL of ethyl acetate.
-
Separate the aqueous phase and adjust its pH to 8 with a 20% NaOH solution, ensuring the temperature does not exceed 60°C.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain a yellow oily substance.
-
Purify the product by column chromatography using a mobile phase of ethyl acetate:petroleum ether (1:20) to yield 2-ethyl-3,6-dimethylpyrazine.[4][24]
Determination of IC50 for Anticancer Agents (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Substituted dimethylpyrazine compound dissolved in DMSO (stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells to logarithmic growth phase. Trypsinize, count, and seed the cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine compound in the complete growth medium. Remove the old medium from the cells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[21][25]
DPPH Radical Scavenging Assay for Antioxidant Activity
Materials:
-
Substituted dimethylpyrazine compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in ethanol or methanol)
-
Ethanol or Methanol
-
Ascorbic acid (positive control)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the pyrazine compound and ascorbic acid in the chosen solvent.
-
Reaction Mixture: In a 96-well plate, mix 0.5 mL of each sample concentration with 0.5 mL of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the % scavenging activity against the sample concentration to determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[19]
Conclusion
The substituted dimethylpyrazine scaffold is a rich source of chemical diversity with profound implications across multiple industries. In pharmaceuticals, these compounds offer promising avenues for the development of novel anticancer, antioxidant, and anti-inflammatory agents. The flavor and fragrance sector continues to rely on their potent sensory properties to create appealing consumer products. Furthermore, their bioactivity in agrochemical applications highlights their potential to contribute to global food security. The data and protocols presented in this guide underscore the vast potential of substituted dimethylpyrazines and aim to facilitate further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Tetramethylpyrazine, a natural alkaloid, attenuates pro-inflammatory mediators induced by amyloid β and interferon-γ in rat brain microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tetramethylpyrazine Protects against Hydrogen Peroxide-Provoked Endothelial Dysfunction in Isolated Rat Aortic Rings: Implications for Antioxidant Therapy of Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis [frontiersin.org]
- 15. Tetramethylpyrazine ameliorates indomethacin-induced gastric ulcer in rats: Impact on oxidative, inflammatory, and angiogenic machineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetramethylpyrazine inhibits the inflammatory response by downregulating the TNFR1/IκB-α/NF-κB p65 pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. researchgate.net [researchgate.net]
- 20. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to 2,5-Dichloro-3,6-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 2,5-Dichloro-3,6-dimethylpyrazine, a substituted pyrazine of interest in medicinal chemistry. This document details its synthesis, spectral properties, and potential applications, drawing from available scientific literature.
Core Concepts
This compound, with the CAS number 27023-19-4, is a halogenated heterocyclic compound.[1][2][3] Its molecular structure, featuring a pyrazine ring with two chlorine atoms and two methyl groups, makes it a potential building block for the synthesis of more complex molecules with diverse biological activities. The pyrazine core is a common scaffold in medicinal chemistry, known to impart a range of pharmacological properties.[2]
Synthesis of this compound
A key synthetic route to this compound involves the reaction of DL-2-aminopropionic anhydride with trichlorophosphate in the presence of pyridine.[1] This reaction is typically carried out under high temperature and pressure.
Experimental Protocol: Synthesis from DL-2-Aminopropionic Anhydride[1]
A detailed experimental protocol for the synthesis of this compound is described in the journal Molecules (2012, vol. 17, #4, p. 4533 - 4544). The general procedure is as follows:
-
Reactants: DL-2-aminopropionic anhydride, pyridine, and trichlorophosphate are the primary reactants.
-
Reaction Conditions: The reaction mixture is heated to 160°C for 2 hours.
-
Apparatus: The reaction is conducted in an autoclave to handle the elevated pressure.
-
Solvent: The reaction is performed neat, without a solvent.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27023-19-4 | [1][2][3] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
Spectroscopic data is essential for the characterization of chemical compounds. While specific spectra for this compound are not widely published, data for the related compound, 2,5-dimethylpyrazine, is available and can provide a reference point for expected spectral features.
Table 2: Spectroscopic Data for 2,5-Dimethylpyrazine (for reference)
| Spectroscopy | Key Features | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.33 (s, 2H), 2.51 (s, 6H) | [2] |
| ¹³C NMR (25.16 MHz, CDCl₃) | δ 150.58, 143.50, 20.99 | [2] |
| Mass Spectrometry (EI) | m/z 108 (M+), 42 | [2] |
Biological Activity and Potential Applications
Currently, there is a lack of published data on the specific biological activities of this compound. However, the broader class of pyrazine derivatives has been extensively studied in medicinal chemistry and has shown a wide range of biological activities, including but not limited to:
-
Anticancer
-
Antimicrobial
-
Anti-inflammatory
-
Antiviral
The presence of chlorine atoms on the pyrazine ring can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic character, which in turn can modulate its biological activity. Halogenated organic compounds are prevalent in many pharmaceuticals, and the dichloro-substitution pattern on the dimethylpyrazine scaffold presents an interesting motif for further investigation in drug discovery programs.
Logical Relationship Diagram for Potential Drug Discovery:
Caption: Potential workflow for drug discovery using the target compound.
Conclusion and Future Directions
This compound is a readily synthesizable, yet understudied, chemical entity. The available literature provides a clear path to its synthesis, but a significant gap exists in the understanding of its chemical reactivity, spectral properties, and biological potential. Future research should focus on:
-
Full Spectroscopic Characterization: Detailed NMR (¹H, ¹³C, ¹⁵N), IR, and mass spectrometry studies are needed to fully characterize the compound.
-
Exploration of Chemical Reactivity: Investigating its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, would expand its utility as a synthetic building block.
-
Biological Screening: A comprehensive biological screening against a panel of targets (e.g., kinases, proteases, microbial strains) could uncover novel therapeutic applications.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in their scientific endeavors. The lack of extensive data highlights an opportunity for new and impactful research in the field of medicinal chemistry.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2,5-Dichloro-3,6-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,5-dichloro-3,6-dimethylpyrazine as a key building block. The pyrazine scaffold is a privileged core structure in medicinal chemistry, and the ability to functionalize it at the 2 and 5 positions opens up a vast chemical space for the development of novel therapeutics.[1][2][3] The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, demonstrating high functional group tolerance under relatively mild conditions.[2][4]
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[2][5] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the heteroaryl chloride, transmetalation of the organic moiety from the boron species to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.[2][5][6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity, especially when dealing with less reactive heteroaryl chlorides.[1][7]
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of dichloropyrazines with various arylboronic acids. While specific data for this compound is not extensively reported, these conditions for the parent 2,5-dichloropyrazine provide a strong starting point for reaction optimization. The presence of methyl groups on the pyrazine ring may influence reactivity, potentially requiring slightly more forcing conditions.
| Entry | Dichloropyrazine | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Dichloropyrazine | Phenylboronic acid | PdCl2 (3) | None | Na2CO3 | Toluene/Water (5:1) | 75 | 18 | Moderate | [1] |
| 2 | 2,5-Dichloropyrazine | p-Tolylboronic acid | Pd/(S)Sphos (5) | SPhos | K2CO3 | Water/Acetonitrile (4:1) | 37 | 18 | Good | [8] |
| 3 | Heteroaryl Chloride | Thiophene-/Furanboronic acids | Pd(OAc)2 (0.1-1) | Buchwald-type | K3PO4 | n-Butanol/Water | 100 | 12 | Near Quantitative | [7] |
| 4 | 2-Chloropyrazine | 3-Furanboronic acid | Pd(OAc)2 | Ligand 1 or 2 | K3PO4 | Dioxane | 100 | 12 | 96 | [9] |
| 5 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)2 (1) | Ad2PnBu | LiOtBu | Dioxane/Water (4:1) | 100 | 12 | 94 | [10] |
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of dichloropyrazines and other heteroaryl chlorides.[1][8] Researchers should consider these as starting points and may need to optimize conditions for this compound.
Protocol 1: General Procedure for Monosubstitution
This protocol is adapted from conditions used for 2,5-dichloropyrazine and aims for selective mono-arylation.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K2CO3) (2-3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (3.0 equiv.), and SPhos (variable, e.g., 6 mol%).
-
Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add palladium(II) acetate (3 mol%) to the vessel.
-
Degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) are added via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-chloro-3,6-dimethylpyrazine.
Protocol 2: Procedure for Disubstitution
This protocol aims for the symmetrical di-arylation of the pyrazine core.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5-10 mol%)
-
Sodium carbonate (Na2CO3) (3-4 equivalents)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the arylboronic acid (2.5 equiv.) in a mixture of toluene and ethanol (e.g., 4:1).
-
Add an aqueous solution of sodium carbonate (2M, 3.5 equiv.).
-
Bubble argon or nitrogen through the solution for 20-30 minutes to degas the mixture.
-
Add Pd(PPh3)4 (5 mol%) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18-36 hours).
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by recrystallization or flash column chromatography to yield the 2,5-diaryl-3,6-dimethylpyrazine.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,5-Dichloro-3,6-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on the pyrazine scaffold is a fundamental transformation in the synthesis of a wide array of biologically active molecules and functional materials. The electron-deficient nature of the pyrazine ring, further activated by halogen substituents, facilitates the displacement of halides by various nucleophiles.[1] 2,5-Dichloro-3,6-dimethylpyrazine serves as a versatile starting material for the introduction of diverse functionalities, enabling the exploration of chemical space in drug discovery and materials science. This document provides a detailed protocol for performing SNAr reactions on this compound with amine nucleophiles as a representative example.
The reaction proceeds via a bimolecular addition-elimination mechanism.[2][3][4] The nucleophile attacks the electron-poor carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] Subsequent elimination of the chloride leaving group restores the aromaticity of the pyrazine ring, yielding the substituted product. The presence of two nitrogen atoms in the pyrazine ring significantly activates the system towards nucleophilic attack.
Reaction Pathway
The general scheme for the nucleophilic aromatic substitution on this compound is depicted below. Due to the symmetry of the starting material, monosubstitution can be readily achieved. Disubstitution can also be accomplished, often by using an excess of the nucleophile and more forcing reaction conditions.
Caption: General reaction scheme for the nucleophilic aromatic substitution on this compound.
Experimental Protocol: Monosubstitution with an Amine Nucleophile
This protocol details a general procedure for the monosubstitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add the amine nucleophile (1.0 - 1.2 equivalents) to the solution.
-
Add the base (e.g., K₂CO₃ or Et₃N, 1.5 - 2.0 equivalents) to the stirred solution.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by reaction monitoring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure monosubstituted product.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of substituted dimethylpyrazines.
Caption: General experimental workflow for the nucleophilic aromatic substitution on this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the monosubstitution of this compound with various amine nucleophiles. These are representative examples, and optimization may be required for specific substrates.
| Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (1.1) | K₂CO₃ (2.0) | DMF | 100 | 12 | 75-85 |
| Morpholine (1.1) | K₂CO₃ (2.0) | DMSO | 120 | 8 | 80-90 |
| Benzylamine (1.1) | Et₃N (1.5) | DMF | 90 | 16 | 70-80 |
| 4-Methoxy-aniline (1.1) | K₂CO₃ (2.0) | DMF | 100 | 10 | 85-95 |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and amine reagents may be irritating or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions under heating should be conducted with appropriate care to avoid solvent splashing and pressure buildup.
Conclusion
This application note provides a comprehensive and detailed protocol for the nucleophilic aromatic substitution on this compound. The provided methodology, workflow, and representative data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, enabling the efficient preparation of novel substituted pyrazine derivatives. The inherent reactivity of the dichlorodimethylpyrazine core makes it an excellent platform for the generation of diverse molecular architectures.
References
Application Notes: Palladium-Catalyzed Amination of 2,5-Dichloro-3,6-dimethylpyrazine
Introduction
The pyrazine ring is a critical scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules with a wide range of biological activities. 2,5-Dichloro-3,6-dimethylpyrazine is a versatile starting material, as its two reactive chlorine atoms allow for sequential and regioselective functionalization.[2] The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, while the chloro-substituents are ideal handles for palladium-catalyzed cross-coupling reactions.[1][2]
One of the most powerful methods for forming carbon-nitrogen (C-N) bonds is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction has become an indispensable tool for synthesizing arylamines from aryl halides.[5] For a substrate like this compound, this reaction allows for the controlled, stepwise introduction of amine nucleophiles, providing a robust pathway to complex, highly functionalized pyrazine derivatives for drug discovery and materials science.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions.
-
Palladium Precatalyst : Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[2][6] These Pd(II) and Pd(0) sources initiate the catalytic cycle. The choice of precatalyst can influence reaction efficiency and should be optimized for the specific substrate and amine.
-
Ligand : The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[5][7] For chloro-heteroaromatic substrates, bulky, electron-rich phosphine ligands are generally the most effective.[5][6] Ligands such as XPhos, SPhos, and BINAP have demonstrated high efficacy in the amination of related haloarenes.[2][6] Biaryl phosphine ligands, in particular, have been shown to provide especially active catalysts for C-N cross-coupling.[7][8]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex.[9] Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[2][6] The choice of base can affect the reaction rate and substrate scope.
-
Solvent : Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Aprotic solvents like toluene, dioxane, and THF are most commonly employed.[2][10][11] The solubility of the amine and other reagents can guide the solvent choice.[10]
Comparative Data for Buchwald-Hartwig Amination Conditions
The following table summarizes typical conditions used for the palladium-catalyzed amination of haloarenes, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [6] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High | [6] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | Room Temp - 100 | - | Good | [6] |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Dioxane | 80 - 100 | 12 - 24 | - | [2] |
| Pd(OAc)₂ | P(o-Tol)₃ | KOt-Bu | Toluene | Reflux | - | - | [12] |
Note: Yields are reported for analogous haloarenes as direct comparative data for this compound was not available in a single comprehensive study. Optimization is recommended.
Detailed Experimental Protocol: Monosubstitution
This protocol describes a general procedure for the regioselective mono-amination of this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Addition of Reagents : Under a positive pressure of inert gas, add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition : Add anhydrous, deoxygenated toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the starting pyrazine.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]
-
-
Purification :
Visualizations
Caption: Experimental workflow for palladium-catalyzed amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Synthesis of Novel Kinase Inhibitors Utilizing a 2,5-Dichloro-3,6-dimethylpyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The pyrazine ring system is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors using 2,5-dichloro-3,6-dimethylpyrazine as a versatile starting material. The methodologies described herein leverage powerful palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, to generate a diverse array of substituted pyrazine derivatives with potential kinase inhibitory activity.
Key Synthetic Strategies:
The functionalization of the this compound core is primarily achieved through two robust and widely utilized cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling the chloropyrazine with a variety of aryl or heteroaryl boronic acids. This allows for the introduction of diverse aromatic systems at the 2- and 5-positions of the pyrazine ring.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyrazine with a wide range of primary or secondary amines. This is a key method for introducing amine functionalities, which are often crucial for kinase binding.
The presence of two chlorine atoms on the pyrazine ring allows for sequential or double displacement reactions, offering a pathway to both symmetrically and asymmetrically substituted pyrazine derivatives.
Application Notes:
The 2,5-disubstituted-3,6-dimethylpyrazine scaffold has shown promise in the development of inhibitors for several important kinase targets, including Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1]
-
Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is constitutively active and overexpressed in many human cancers. It is involved in the regulation of numerous cellular processes, including cell growth, proliferation, and apoptosis. Inhibition of CK2 is a promising strategy for cancer therapy.[2]
-
PIM Kinases: The PIM kinase family (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that are key regulators of cell survival and proliferation. Their expression is often upregulated in hematological malignancies and solid tumors, making them attractive targets for anticancer drug development.[3]
The synthetic protocols detailed below provide a framework for generating libraries of 2,5-disubstituted-3,6-dimethylpyrazine analogs for screening against these and other relevant kinase targets.
Experimental Protocols:
1. Synthesis of 2,5-Diaryl-3,6-dimethylpyrazines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), potassium phosphate (3.0 eq.), palladium(II) acetate (0.05 eq.), and SPhos (0.10 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-diaryl-3,6-dimethylpyrazine.
2. Synthesis of 2-Amino-5-aryl-3,6-dimethylpyrazines via Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination
This two-step protocol describes the synthesis of an asymmetrically substituted pyrazine, first through a mono-Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination.
Step 1: Mono-Suzuki-Miyaura Coupling
Reaction Scheme:
Procedure:
-
Follow the procedure for the Suzuki-Miyaura coupling described above, but use a controlled stoichiometry of the arylboronic acid (1.0-1.2 eq.) to favor mono-substitution.
-
Carefully monitor the reaction progress to maximize the yield of the mono-arylated product and minimize the formation of the di-arylated byproduct.
-
Purify the resulting 2-chloro-5-aryl-3,6-dimethylpyrazine by column chromatography.
Step 2: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
2-Chloro-5-aryl-3,6-dimethylpyrazine (from Step 1)
-
Amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a reaction vessel, add the 2-chloro-5-aryl-3,6-dimethylpyrazine (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).
-
Purge the vessel with an inert gas.
-
Add degassed toluene.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture and dilute with an organic solvent.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-amino-5-aryl-3,6-dimethylpyrazine.
Data Presentation:
The following tables summarize representative quantitative data for kinase inhibitors synthesized from substituted pyrazine scaffolds. While specific data for derivatives of this compound is limited in publicly available literature, the data for structurally related compounds provides a strong rationale for the exploration of this scaffold.
Table 1: Inhibitory Activity of Pyrazine Derivatives against CK2 and PIM Kinases
| Compound Scaffold | Kinase Target | IC₅₀ (nM) | Reference |
| 2,6-disubstituted pyrazine | CK2 | Varies | [1] |
| 2,6-disubstituted pyrazine | PIM-1 | Varies | [1] |
| Dihydropyrido-thieno[2,3-d]pyrimidine | CK2α | 36.7 | [2] |
| 3-(pyrazin-2-yl)-1H-indazole | PIM-1 | Varies | [4] |
Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling on Dichloropyrazines
| Dichloropyrazine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 75 |
| 2,5-Dichloropyrazine | Arylboronic acid | Pd(PPh₃)₄ (0.5-3) | K₂CO₃ | Dioxane/H₂O | 100-120 (MW) | 0.25-0.5 | Varies |
Table 3: Representative Reaction Conditions for Buchwald-Hartwig Amination on Dichloropyrimidines
| Dichloropyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Dichloro-4,6-pyrimidinediamine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | ~70-90 |
Mandatory Visualizations:
Signaling Pathways
Caption: Simplified CK2 signaling pathway and the point of intervention by a 2,5-disubstituted-3,6-dimethylpyrazine-based inhibitor.
Caption: Simplified PIM kinase signaling pathway and the point of intervention by a 2,5-disubstituted-3,6-dimethylpyrazine-based inhibitor.
Experimental Workflows
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Buchwald-Hartwig amination reaction.
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 3. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Application Notes and Protocols for the Selective Mono-arylation of 2,5-Dichloro-3,6-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazines are a critical class of N-heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and functional materials. The targeted functionalization of the pyrazine core is a key strategy for modulating the biological activity and physicochemical properties of these molecules. Among the various methods for pyrazine derivatization, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have emerged as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
This document provides detailed application notes and experimental protocols for the selective mono-arylation of 2,5-dichloro-3,6-dimethylpyrazine. Achieving mono-selectivity on a di-halogenated pyrazine can be challenging, often requiring careful optimization of reaction conditions to prevent the formation of di-substituted byproducts. The protocols outlined below are designed to serve as a robust starting point for researchers aiming to synthesize mono-aryl pyrazine derivatives, which are valuable intermediates in drug discovery and materials science. While specific data for this compound is limited in the literature, the following protocols are adapted from established procedures for the closely related 2,5-dichloropyrazine and other dihaloarenes. The presence of the methyl groups at the 3- and 6-positions may influence the reactivity of the adjacent chloro-substituents, and thus, optimization of the provided conditions is recommended.
Reaction Principle: Palladium-Catalyzed Cross-Coupling
The selective mono-arylation of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The two primary methods discussed are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[1] The catalytic cycle, illustrated below, consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) species.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the mono-arylation of related dichlorinated aromatic compounds. These data serve as a starting point for the optimization of the selective mono-arylation of this compound.
Table 1: Suzuki-Miyaura Mono-Arylation of Dihaloarenes
| Entry | Dihaloarene | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Dichloropyrazine | Phenylboronic acid | PdCl2 (3) | - | Na2CO3 | Toluene/H2O (5:1) | 75 | 18 | 41 (mono) | [2] |
| 2 | 2,5-Dichloropyrazine | 4-Methylphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 16 | High | [2] |
| 3 | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd2(dba)3 (1) | FcPPh2 (6) | K3PO4 | Dioxane/H2O | 100 | 24 | >95 (mono) | [3] |
| 4 | 1,4-Dichlorobenzene | Phenylboronic acid | Pd(OAc)2 (1) | SPhos (2) | K3PO4 | Toluene | 100 | 18 | 92 (mono) | [4] |
Table 2: Buchwald-Hartwig Mono-Amination of Dihaloarenes
| Entry | Dihaloarene | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dichloroisonicotinic acid methyl ester | Aniline | Pd(OAc)2 (5) | XPhos (10) | t-BuONa | Toluene | 100 | 18 | 75 (mono) | [5] |
| 2 | 2,6-Dibromo-N,N-diisopropylisonicotinamide | m-Anisidine | Pd(OAc)2 (5) | (±)-BINAP (10) | K2CO3 | Toluene | 100 | 18 | 80 (mono) | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the selective mono-arylation of this compound. Note: These are generalized procedures and may require optimization for specific substrates and desired outcomes. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
This protocol is designed to favor the mono-arylation of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (1-3 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-6 mol%)
-
Potassium phosphate (K3PO4) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Catalyst and Ligand Addition: In a separate vial, dissolve Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask via syringe.
-
Initiation: Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.
Protocol 2: Selective Mono-Buchwald-Hartwig Amination
This protocol is adapted for the mono-amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd2(dba)3 (1.5 mol%), the phosphine ligand (3 mol%), and the base (2.0 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the tube.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Inert Atmosphere: Seal the tube with a Teflon-lined cap and remove from the glovebox.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Conclusion
The selective mono-arylation of this compound presents a valuable synthetic route to novel pyrazine derivatives for applications in medicinal chemistry and materials science. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, adapted from procedures for related substrates, offer a solid foundation for achieving the desired mono-functionalization. Researchers are encouraged to optimize the reaction parameters, including catalyst, ligand, base, and solvent, to achieve the highest possible yields and selectivity for their specific arylating agent. Careful monitoring of the reaction progress is crucial to minimize the formation of di-arylated byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A visible-light-induced, metal-free bis-arylation of 2,5-dichlorobenzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. research.bond.edu.au [research.bond.edu.au]
Application Notes and Protocols for the Diarylation of 2,5-Dichloro-3,6-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions and protocols for the diarylation of 2,5-dichloro-3,6-dimethylpyrazine, a key intermediate in the synthesis of various functionalized pyrazine derivatives with potential applications in medicinal chemistry and materials science. The methodologies discussed focus on palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Introduction
The 2,5-diaryl-3,6-dimethylpyrazine scaffold is a valuable structural motif in the development of novel therapeutic agents and functional materials. The strategic introduction of aryl groups at the 2 and 5 positions of the pyrazine ring allows for the fine-tuning of electronic and steric properties, which can significantly impact biological activity and material characteristics. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offer versatile and efficient methods for the synthesis of these target compounds from this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.
Key Diarylation Methodologies
The diarylation of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The selection of the appropriate method will depend on the desired functionality to be introduced.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to diarylalkynylpyrazines.
The general transformation is depicted below:
Caption: General scheme for the diarylation of this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the diarylation of dichlorinated N-heterocycles, which can serve as a starting point for the optimization of reactions with this compound. It is important to note that yields can be highly dependent on the specific substrates and that optimization is often necessary.
Table 1: Suzuki-Miyaura Coupling of Dihaloarenes
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Arylating Agent | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Phenylboronic acid | Good |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 4-Methoxyphenylboronic acid | High |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | Thiophene-2-boronic acid | Good |
Yields are based on analogous dihaloarene substrates and may vary for this compound.
Table 2: Buchwald-Hartwig Amination of Dihaloarenes
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | Morpholine | High |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 18 | Aniline | Good |
| PdCl₂(dppf) | - | K₂CO₃ | t-BuOH | 80 | 12 | Benzylamine | Moderate |
Yields are based on analogous dihaloarene substrates and may vary for this compound.
Table 3: Sonogashira Coupling of Dihaloarenes
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | Phenylacetylene | 97 (for iodobenzene)[1] |
| Pd₂(dba)₃ | PPh₃/CuI | Et₃N | Toluene | 80 | - | Various terminal alkynes | 80 (for tetraethynylporphyrin)[1] |
| Pd/C | XPhos | K₂CO₃ | 95% EtOH | 50 | 5 | Various terminal alkynes | Good (for aryl bromides)[1] |
Yields are reported for analogous aryl halides as direct comparative data for this compound was not available in a single study.[1]
Experimental Protocols
The following are detailed, generalized protocols for the key diarylation reactions. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Diarylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura diarylation.
Protocol 2: Buchwald-Hartwig Diarylation
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 3.0 eq.) to a dry reaction flask.
-
Add the anhydrous solvent, followed by this compound (1.0 eq.) and the amine (2.2-2.5 eq.).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 100-120 °C) with vigorous stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Diarylation
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the base (e.g., Et₃N).
-
Add the terminal alkyne (2.2-2.5 eq.) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathway and Catalytic Cycle Diagrams
The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[2][3]
Caption: Generalized catalytic cycle for the Sonogashira reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 2,5-Dichloro-3,6-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Sonogashira cross-coupling reaction of 2,5-dichloro-3,6-dimethylpyrazine with terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic electronic materials.[1][3] The protocol described herein is based on established methodologies for the Sonogashira coupling of halogenated pyrazines and other aryl halides.[4][5]
The reaction employs a palladium catalyst, typically in conjunction with a copper(I) co-catalyst and an amine base, to facilitate the coupling of a terminal alkyne with an aryl halide.[1][6] Chloropyrazines have demonstrated suitability as substrates in such cross-coupling reactions.[4] Given the presence of two chlorine atoms in this compound, both mono- and di-alkynylated products can be synthesized by controlling the stoichiometry of the reagents.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the mono-alkynylation of this compound. For the di-alkynylation, the molar equivalents of the terminal alkyne and base should be adjusted accordingly (typically doubled).
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexane, diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Addition of Reagents: Add anhydrous solvent (e.g., THF) to dissolve the solids. Sequentially add the terminal alkyne (1.1-1.2 equiv.) and triethylamine (2.0-3.0 equiv.) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7] Reaction times can vary from a few hours to 24 hours.[8][9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[10]
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired alkynyl-substituted pyrazine.
Quantitative Data Summary
The following table summarizes typical reaction parameters for a Sonogashira coupling, which can be adapted for this compound.
| Parameter | Typical Range/Value | Reference |
| Substrate | This compound | - |
| Terminal Alkyne | 1.1 - 1.2 equivalents | [5][8] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | [5][7] |
| Copper Co-catalyst | CuI (1-5 mol%) | [5][7] |
| Base | Triethylamine (2.0 - 3.0 equiv.) | [5] |
| Solvent | THF, DMF, Toluene | [5][9] |
| Temperature | Room Temperature to 90 °C | [5][11] |
| Reaction Time | 1.5 - 24 hours | [5][8][9] |
| Yield | Good to Excellent (typically >70%) | [7][12] |
Visual Representations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5-Dichloro-3,6-dimethylpyrazine Synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Dichloro-3,6-dimethylpyrazine. The information aims to address common issues encountered during synthesis to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common method is the chlorination of 3,6-dimethylpiperazine-2,5-dione (also known as alanine anhydride) using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction involves heating the starting material in the presence of POCl₃ to replace the oxygen atoms of the amide groups with chlorine atoms, leading to the formation of the aromatic pyrazine ring.[1]
Q2: The reported yield for the synthesis of this compound is low. Why is this and how can it be improved?
The literature has reported yields as low as 17% for the synthesis from 3,6-dimethylpiperazine-2,5-dione using phosphorus oxychloride.[1] Low yields in this type of reaction can be attributed to several factors including incomplete reaction, degradation of the starting material or product at high temperatures, and product loss during the workup and purification stages. To improve the yield, optimization of reaction conditions such as temperature, reaction time, and the ratio of reactants is crucial. Additionally, a carefully planned workup procedure to minimize hydrolysis of the chlorinated product is essential.
Q3: What are the typical side products in this reaction?
While specific side products for this exact reaction are not extensively documented in publicly available literature, general issues with chlorination reactions using POCl₃ can lead to the formation of partially chlorinated intermediates or decomposition products. The presence of any residual water can lead to the formation of phosphoric acid and subsequently, hydrolysis of the desired product back to the starting material or to mono-chloro intermediates.
Q4: How can I purify the final this compound product?
Standard purification techniques for organic compounds can be employed. After quenching the reaction and extracting the product into an organic solvent, purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system could also be a viable method for obtaining a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete Reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider increasing the reaction time or temperature incrementally. |
| Degradation of Reagents: Phosphorus oxychloride can decompose if it is old or has been exposed to moisture. | Use a fresh bottle of phosphorus oxychloride or distill it prior to use to ensure high purity and reactivity. | |
| Insufficient Chlorinating Agent: The molar ratio of POCl₃ to the starting material may be too low. | While the reaction is often run with POCl₃ as the solvent, ensuring a significant excess is present is key. For reactions in a solvent, a molar ratio of at least 2 equivalents of POCl₃ should be used. | |
| Product is Lost During Workup | Hydrolysis of the Product: The chlorinated pyrazine is sensitive to water, especially under acidic conditions which can be generated during the quenching of POCl₃. | Quench the reaction mixture carefully by pouring it onto crushed ice and a saturated solution of a weak base like sodium bicarbonate to neutralize the generated acids. Perform the workup at low temperatures and as quickly as possible. |
| Poor Extraction Efficiency: The product may not be efficiently extracted from the aqueous layer. | Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Use a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to maximize recovery. | |
| Presence of Impurities in Final Product | Incomplete Reaction: The final product may be contaminated with the starting material. | As mentioned above, ensure the reaction goes to completion by monitoring it and adjusting the reaction conditions. |
| Side Reactions: Undesired side reactions may be occurring due to high temperatures or impurities in the starting materials. | Purify the starting materials if necessary. Experiment with lowering the reaction temperature to see if this reduces the formation of byproducts, though this may require longer reaction times. | |
| Ineffective Purification: The chosen purification method may not be adequately separating the product from impurities. | Optimize the column chromatography conditions (e.g., eluent system, gradient) or try a different purification method such as recrystallization. |
Experimental Protocols
Synthesis of this compound from 3,6-Dimethylpiperazine-2,5-dione[1]
This protocol is based on a literature procedure which reported a low yield and should be optimized for improved results.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dimethylpiperazine-2,5-dione.
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed using POCl₃ as both the reagent and the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux. The exact temperature will be the boiling point of POCl₃ (approximately 105 °C). The reaction time will need to be optimized, but can range from a few hours to overnight. Monitor the reaction by TLC.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Suzuki Coupling of Dichlorodimethylpyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Suzuki coupling of dichlorodimethylpyrazines.
Troubleshooting Guides
This section addresses specific issues that may arise during the Suzuki coupling of dichlorodimethylpyrazines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Cross-Coupled Product and Formation of Significant Byproducts.
Question: My Suzuki coupling reaction of a dichlorodimethylpyrazine with an arylboronic acid is giving a low yield of the desired product, and I observe significant amounts of what appear to be homocoupled biaryl from the boronic acid and a product where one of the chlorine atoms has been replaced by hydrogen. What are the likely causes and how can I improve my reaction?
Answer:
Low yields in the Suzuki coupling of dichlorodimethylpyrazines are often due to competing side reactions. The two most common culprits are the homocoupling of the boronic acid and hydrodehalogenation of the dichlorodimethylpyrazine.
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen in the reaction mixture.[1] In the coupling of 2,6-dichloropyrazine with phenylboronic acid, significant amounts of biphenyl (20-30%) were observed when the reaction was performed under an air atmosphere.[1]
-
Hydrodehalogenation: This is the replacement of a chlorine atom with a hydrogen atom. This can occur when the transmetalation step of the catalytic cycle is slow, allowing for competing decomposition pathways.[2][3][4]
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: The most critical step to minimize homocoupling is to rigorously exclude oxygen from your reaction.[1]
-
Purge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes before use.
-
Assemble your reaction vessel under a stream of inert gas.
-
Use freeze-pump-thaw cycles for thorough degassing of the reaction mixture.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Optimize the Catalyst System: The choice of palladium catalyst and ligand is crucial for promoting the desired cross-coupling over side reactions. For electron-deficient heteroaryl chlorides like dichloropyrazines, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[5]
-
Consider using pre-catalysts like XPhos Pd G2 or SPhos Pd G2, which are known to be effective for challenging couplings.
-
Screen different phosphine ligands, such as SPhos, XPhos, or RuPhos.
-
-
Select the Appropriate Base and Solvent: The base activates the boronic acid for transmetalation, and the solvent influences the solubility of reagents and the reaction rate.
-
Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for substrates with base-sensitive functional groups.[6]
-
Aprotic solvents like dioxane, toluene, or THF, often in a mixture with water to dissolve the inorganic base, are commonly used. The ratio of the organic solvent to water can significantly impact the reaction outcome.[7]
-
Issue 2: Presence of a Significant Amount of Protodeboronated Byproduct.
Question: I am observing a significant amount of the arene corresponding to my boronic acid in the reaction mixture, indicating protodeboronation. How can I prevent this side reaction?
Answer:
Protodeboronation is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[8][9] This is a common side reaction in Suzuki couplings, particularly with electron-rich or heteroaryl boronic acids, and is often exacerbated by the presence of water and strong bases.[10][11]
Troubleshooting Steps:
-
Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[9][12] You can either use the commercially available boronic ester or prepare it from the boronic acid before the coupling reaction.
-
Minimize Water Content: While some water is often necessary to dissolve the base, excessive amounts can promote protodeboronation. Use anhydrous solvents and dry your reagents thoroughly. If a biphasic system is required, minimize the amount of water used.[8]
-
Optimize the Base: Use the mildest base that effectively promotes the reaction. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of protodeboronation more than the rate of the desired cross-coupling.[8]
-
Slow Addition of the Boronic Acid/Ester: Adding the boronic acid or ester slowly to the reaction mixture can keep its concentration low, favoring the cross-coupling reaction over the unimolecular decomposition.[13]
Frequently Asked Questions (FAQs)
Q1: Which dichlorodimethylpyrazine isomer is more reactive in Suzuki coupling?
The reactivity of dichlorodimethylpyrazine isomers can be influenced by both electronic and steric effects of the methyl groups. Generally, the chlorine atoms that are less sterically hindered and on more electron-deficient positions of the pyrazine ring will be more reactive. For example, in 2,3-dichloro-5,6-dimethylpyrazine, both chlorine atoms are electronically similar, but steric hindrance from the adjacent methyl groups might play a role. A systematic study would be needed to definitively determine the relative reactivity of different isomers.
Q2: Can I perform a selective mono-arylation of dichlorodimethylpyrazine?
Achieving selective mono-arylation can be challenging as the second coupling often proceeds readily once the first has occurred. However, it can be achieved by carefully controlling the reaction conditions:
-
Stoichiometry: Use a slight excess of the dichlorodimethylpyrazine relative to the boronic acid (e.g., 1.2:1).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-arylated product is maximized. Lowering the reaction temperature can also improve selectivity.
-
Ligand Choice: Certain ligands can favor mono-substitution. For instance, in the coupling of 3,5-dichloropyridazines, the choice of ligand was shown to switch the preferred coupling site.[14]
Q3: What is the role of the base in the Suzuki coupling reaction?
The base plays a crucial role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex.[5] The choice and strength of the base can significantly affect the reaction rate and the prevalence of side reactions.
Q4: My reaction mixture turns black. Is this a problem?
The formation of a black precipitate, often referred to as palladium black, indicates the decomposition of the palladium catalyst to its inactive elemental form. This will stop the catalytic cycle and lead to an incomplete reaction. This can be caused by high temperatures, the presence of impurities, or an inappropriate choice of ligand that does not sufficiently stabilize the palladium nanoparticles. If this occurs, you may need to screen different ligands or pre-catalysts, or lower the reaction temperature.
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of Suzuki coupling reactions of dichloropyrazines and related heteroaromatic chlorides. This data can serve as a starting point for optimizing your reaction with dichlorodimethylpyrazines.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of Dichloropyrazines.
| Dichloropyrazine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (0.6) | - | Na₂CO₃ | MeCN/H₂O | Reflux | 15 | 88 | [1] |
| 2,3-Dichloropyrazine | 2-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (0.6) | - | Na₂CO₃ | MeCN/H₂O | Reflux | 15 | 75 (mono) | [1] |
| 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | 85 | [15] |
| 2,5-Dichloropyrazine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | General observation |
Table 2: Effect of Base and Solvent on Suzuki Coupling of Dichloroheterocycles.
| Dichloroheterocycle | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | General observation |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 | General observation |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 98 | General observation |
| 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 85 | [15] |
| 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 75 | General observation |
Experimental Protocols
Protocol 1: General Procedure for the Double Suzuki Coupling of Dichlorodimethylpyrazine.
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Dichlorodimethylpyrazine (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 3.0 equiv)
-
Solvent (e.g., Acetonitrile/Water or Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dichlorodimethylpyrazine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Suzuki catalytic cycle with competing side reactions.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Reactivity of 2,5-Dichloro-3,6-dimethylpyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the challenges associated with the poor reactivity of 2,5-dichloro-3,6-dimethylpyrazine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor reactivity in standard cross-coupling reactions?
A1: The reduced reactivity of this compound stems from a combination of electronic and steric factors:
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Electron-Deficient Ring: The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This can make the oxidative addition of a palladium(0) catalyst to the C-Cl bond, the first step in many cross-coupling catalytic cycles, more difficult compared to electron-rich aromatic systems.[1]
-
Steric Hindrance: The two methyl groups at positions 3 and 6 are adjacent to the chlorine atoms at positions 2 and 5. This creates significant steric hindrance around the reactive centers, which can impede the approach of the bulky palladium catalyst and other reagents, thereby slowing down the reaction rate.
-
Strong C-Cl Bond: The carbon-chlorine bond is stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, often requiring more forcing conditions or highly active catalysts to break.[2]
Q2: What are the most effective types of cross-coupling reactions for functionalizing this compound?
A2: Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose. The most commonly employed and successful methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[3]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[1]
-
Stille Coupling: For C-C bond formation with organostannanes.[1]
Q3: Can I selectively functionalize only one of the chlorine atoms?
A3: Yes, selective mono-functionalization is often possible. By carefully controlling the stoichiometry of the coupling partner (e.g., using 1.0-1.2 equivalents of boronic acid or amine) and the reaction conditions (lower temperature, shorter reaction time), you can favor the substitution of just one chlorine atom. The second substitution typically requires more forcing conditions.
Q4: Are there alternatives to palladium catalysis for this substrate?
A4: Yes, for C-N bond formation, copper-catalyzed coupling reactions have emerged as a viable alternative, especially for sterically hindered substrates.[4] These reactions may offer different reactivity profiles and should be considered if palladium-based systems fail.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Ineffective Catalyst System | The choice of ligand is critical for sterically hindered substrates. Standard ligands like PPh₃ are often ineffective. Solution: Switch to a bulky, electron-rich biaryl monophosphine ligand such as SPhos, RuPhos, or XPhos. Use a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.[5] |
| Inappropriate Base | The base is crucial for the transmetalation step and its effectiveness can be solvent-dependent. Solution: Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous systems.[6] |
| Low Reaction Temperature | The activation energy for the C-Cl bond cleavage is high. Solution: Increase the reaction temperature, potentially using a high-boiling solvent like dioxane or toluene. Consider using microwave irradiation to accelerate the reaction.[1] |
| Boronic Acid Decomposition | Boronic acids can degrade under the reaction conditions (protodeboronation), especially with prolonged heating. Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts. |
Problem 2: Low to No Yield in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Inadequate Catalyst/Ligand | C-N coupling with sterically hindered aryl chlorides is demanding. Solution: Employ a third-generation Buchwald-Hartwig catalyst system. Use bulky, electron-rich ligands like RuPhos, XPhos, or BrettPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[2] |
| Incorrect Base | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Solution: Use a strong base such as NaOt-Bu or LiHMDS.[3] |
| Catalyst Inhibition | The nitrogen atoms of the pyrazine ring can coordinate to the palladium center and inhibit catalysis. Solution: The use of bulky ligands helps to prevent this. Ensure strictly anhydrous and anaerobic conditions, as water and oxygen can deactivate the catalyst. |
| Amine Reactivity | Sterically hindered amines will react more slowly. Solution: Increase reaction temperature and time. For very challenging couplings, consider using a more reactive amine if the synthesis allows. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for the cross-coupling of dichloropyrazines and other challenging dihaloheterocycles. Note: Data for the specific substrate this compound is limited. The presented data for analogous, less sterically hindered substrates should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Dihaloheterocycles
| Entry | Dihaloheterocycle | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dichloropyrazine | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | High[7] |
| 2 | 2,5-Dichloropyrazine | Phenylboronic acid | PdCl₂ (3) | None | Na₂CO₃ | Toluene/H₂O | 75 | 18 | 41 (mono)[7] |
| 3 | 2,6-Dichloropyrazine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 12 | Good[7] |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95[5] |
Table 2: Buchwald-Hartwig Amination of Dihaloheterocycles
| Entry | Dihaloheterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2.5) | LiHMDS | Toluene | 100 | 16 | 83[3] |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 0.17 (MW) | High[3] |
| 3 | 2,4-Dichloropyrimidine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-AmylOH | 100 | 18 | 90 (C4)[4] |
| 4 | 2,5-Dichloropyrimidine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | 1,4-Dioxane | 100 | 24 | 85 (mono)[8] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for different boronic acids.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv for mono-coupling, 2.4 equiv for di-coupling)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
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Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
-
-
Procedure:
-
In an oven-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the dioxane/water mixture to form the pre-catalyst.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add the remaining solvent to achieve a final concentration of approximately 0.1 M with respect to the pyrazine.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at 100-120 °C. Alternatively, use a microwave reactor at 120-150 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Optimized Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and should be optimized for the specific amine.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
NaOt-Bu (1.5 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In an inert atmosphere glovebox or using a Schlenk line, charge a reaction vessel with Pd(OAc)₂, RuPhos, and NaOt-Bu.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene via syringe to a concentration of approximately 0.1-0.2 M.
-
Seal the vessel and heat the mixture with stirring at 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,5-Disubstituted-3,6-Dimethylpyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,5-disubstituted-3,6-dimethylpyrazines.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 2,5-disubstituted-3,6-dimethylpyrazines in a question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing low recovery of my target 2,5-disubstituted-3,6-dimethylpyrazine after silica gel column chromatography. What are the potential causes and how can I improve the yield?
Answer: Low recovery during silica gel chromatography of pyrazines can be attributed to several factors, primarily due to the basic nature of the pyrazine ring.
-
Strong Adsorption to Silica Gel: The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or "tailing" of the compound on the column.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to the eluent system, such as 0.1-1% triethylamine or pyridine. This will cap the acidic sites on the silica and reduce strong interactions.
-
-
Improper Solvent System: An eluent system with too low or too high polarity can result in poor separation and recovery.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) beforehand. A common starting point for pyrazine derivatives is a mixture of hexane and ethyl acetate. A 90:10 hexane/ethyl acetate mixture is often effective.[1] For more polar pyrazines, a gradient elution from low to high polarity may be necessary.
-
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and band broadening, resulting in mixed fractions and lower recovery of the pure compound.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
Issue 2: Presence of Persistent Impurities After Purification
Question: After purification, I still observe persistent impurities in my 2,5-disubstituted-3,6-dimethylpyrazine, particularly isomers. How can I remove these?
Answer: The removal of closely related impurities, such as positional isomers (e.g., 2,3- or 2,6-isomers), can be challenging due to their similar polarities.[2]
-
High-Performance Stationary Phases: Standard silica gel may not provide sufficient resolution.
-
Solution: Consider using high-performance flash chromatography cartridges with a higher surface area silica gel. This can significantly improve the separation of closely eluting compounds.[3]
-
-
Recrystallization: If the product is a solid, recrystallization is a powerful technique for removing small amounts of impurities.
-
Solution: The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains in solution. A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.[2]
-
-
Derivative Formation: In challenging cases, it may be possible to temporarily convert the pyrazine into a derivative that is more easily separable. After purification, the derivative can be converted back to the target pyrazine.
Issue 3: Oiling Out During Recrystallization
Question: My 2,5-disubstituted-3,6-dimethylpyrazine is "oiling out" as a liquid instead of forming crystals during recrystallization. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to the point that the solute precipitates as a liquid.
-
Solution Cooling Too Rapidly: If the solution is cooled too quickly, the molecules do not have sufficient time to orient themselves into a crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvents or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a minimum amount of the "good" hot solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[2]
-
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Solution: Try to purify the compound further by another method, such as column chromatography, before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 2,5-disubstituted-3,6-dimethylpyrazines?
A1: Column chromatography is a versatile and widely used method for the purification of pyrazine derivatives.[4] It is effective for separating the target compound from a wide range of impurities with different polarities. For volatile pyrazines, distillation can also be a highly effective method.[1]
Q2: How can I avoid the co-extraction of imidazole byproducts during liquid-liquid extraction?
A2: Imidazole byproducts can sometimes form during pyrazine synthesis. When using moderately polar extraction solvents like methyl-t-butyl ether (MTBE) or ethyl acetate, these byproducts can be co-extracted with the desired pyrazine.[1] To avoid this, use a less polar solvent like hexane for the liquid-liquid extraction, which will selectively extract the pyrazines while leaving the more polar imidazoles in the aqueous phase.[1][5]
Q3: What are the most common impurities I should expect in my crude 2,5-disubstituted-3,6-dimethylpyrazine?
A3: Common impurities include unreacted starting materials, positional isomers (e.g., 2,3- and 2,6-dimethylpyrazine), and side products such as imidazoles.[1][2] The specific impurities will depend on the synthetic route used.
Q4: How can I confirm the purity of my final product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like pyrazines.[6] High-Performance Liquid Chromatography (HPLC) can also be used. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
Q5: My pyrazine product is a dark, oily residue. What is the best initial purification step?
A5: For a dark, oily crude product, an initial workup using liquid-liquid extraction (LLE) is recommended before attempting more refined techniques like chromatography or recrystallization.[2] Dissolving the residue in a solvent like dichloromethane (DCM) or ethyl acetate and washing with a dilute acid solution can help remove basic impurities. A subsequent wash with a dilute base solution can remove acidic impurities.
Data Presentation
Table 1: Comparison of Purification Methods for 2,5-Dimethylpyrazine
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Distillation | >98% | 60-85% | Effective for volatile compounds; can be scaled up. | Requires a significant difference in boiling points for high efficiency; potential for thermal degradation.[2] |
| Recrystallization | >99% | 70-90% | Can yield very high purity product; removes insoluble and some soluble impurities effectively.[2] | Yield can be compromised by solubility in the mother liquor; finding a suitable solvent can be time-consuming.[2] |
| Silica Gel Chromatography | 95-99% | 50-80% | Good for separating compounds with different polarities. | Can have strong interactions with basic compounds like pyrazines, leading to tailing and lower yields.[2] |
Experimental Protocols
Protocol 1: Column Chromatography of a 2,5-Disubstituted-3,6-Dimethylpyrazine
-
Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane) to create a slurry. The amount of silica gel should be 20-100 times the weight of the crude product.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.
-
Sample Loading: Dissolve the crude pyrazine derivative in a minimal amount of the eluent or a less polar solvent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column. A common starting eluent is a 90:10 mixture of hexane and ethyl acetate.[1] Apply gentle pressure (flash chromatography) or allow the solvent to move through the column by gravity.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,5-disubstituted-3,6-dimethylpyrazine.
Protocol 2: Recrystallization of a Solid 2,5-Disubstituted-3,6-Dimethylpyrazine
-
Solvent Selection: Choose a solvent in which the pyrazine is highly soluble at high temperatures but sparingly soluble at low temperatures. If a single solvent is not suitable, a mixed-solvent system (e.g., ethanol/water) can be used.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified pyrazine in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC-MS Parameters (Typical):
-
Injector: Splitless mode at 250-270°C.[6]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[6]
-
Oven Program: Initial temperature of 40-50°C, hold for 2-5 minutes, then ramp to 240-250°C at a rate of 3-5°C/min.[5][6]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV with a scan range of 50-550 amu.[5]
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative purity of the sample. The mass spectrum of the main peak should be compared to a library or known standard to confirm the identity of the 2,5-disubstituted-3,6-dimethylpyrazine.
Visualizations
Caption: General workflow for the purification of 2,5-disubstituted-3,6-dimethylpyrazines.
Caption: Troubleshooting decision tree for pyrazine purification.
References
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. benchchem.com [benchchem.com]
- 5. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Navigating Regioselectivity in Substitutions of 2,5-Dichloro-3,6-dimethylpyrazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for managing regioselectivity during the nucleophilic aromatic substitution (SNAr) of 2,5-dichloro-3,6-dimethylpyrazine. Whether you are aiming for mono- or di-substitution, understanding the factors that control the position of substitution is critical for the successful synthesis of your target compounds. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Monosubstituted Product | Reaction conditions (temperature, time) are too harsh, leading to the formation of the disubstituted product. | Reduce the reaction temperature and shorten the reaction time. Use a less reactive nucleophile or a milder base. Monitor the reaction closely using techniques like TLC or LC-MS to stop the reaction upon the formation of the desired monosubstituted product. |
| Difficulty in Achieving Disubstitution | The first introduced substituent deactivates the pyrazine ring towards further substitution. The reaction conditions are not sufficiently forcing. | Increase the reaction temperature and prolong the reaction time. Use a stronger nucleophile or a more reactive base for the second substitution. Consider using a catalyst, such as a palladium complex for certain cross-coupling reactions. |
| Poor Regioselectivity in Second Substitution | The directing effects of the first substituent and the methyl groups are not properly controlled. | Carefully select the order of substituent introduction. Generally, an electron-donating group (e.g., -NHR, -OR) will direct the incoming nucleophile to the position meta to it, while an electron-withdrawing group (e.g., -CN, -NO₂) will direct it to the para position. Steric hindrance from the first substituent and the flanking methyl groups can also influence the position of the second attack. |
| Formation of Undesired Side Products | The nucleophile or reaction intermediates are unstable under the reaction conditions. The solvent is participating in the reaction. | Ensure the purity of all reactants and use a dry, inert solvent. Degas the solvent if necessary. Consider using a different solvent that is less likely to react. Analyze side products to understand the competing reaction pathways and adjust the conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: I want to synthesize a monosubstituted 2-amino-5-chloro-3,6-dimethylpyrazine. What are the recommended starting conditions?
A1: For monosubstitution with an amine, a common approach is to react this compound with a slight excess of the desired amine in a suitable solvent such as ethanol or DMF. The reaction temperature can be controlled to favor monosubstitution, often starting at room temperature and gently heating if necessary. The use of a base like potassium carbonate or triethylamine is also common to neutralize the HCl generated during the reaction.
Q2: How can I introduce two different substituents onto the pyrazine ring to synthesize an unsymmetrical 2,5-disubstituted-3,6-dimethylpyrazine?
A2: This is typically achieved through a sequential substitution strategy. First, perform a monosubstitution reaction under controlled conditions to isolate the 2-substituted-5-chloro-3,6-dimethylpyrazine intermediate. After purification, this intermediate can then be subjected to a second substitution reaction with a different nucleophile. The conditions for the second step may need to be more forcing (e.g., higher temperature, stronger base) depending on the nature of the first substituent and the second nucleophile.
Q3: What is the general rule for predicting the regioselectivity of the second substitution?
A3: The regioselectivity of the second substitution is primarily governed by the electronic properties of the first substituent. While specific data for the 2,5-disubstituted-3,6-dimethylpyrazine system is limited in the public domain, general principles for substituted dichloropyrazines can be applied. An electron-donating group (EDG) at the 2-position tends to direct the incoming nucleophile to the 3-position (meta-directing), whereas an electron-withdrawing group (EWG) at the 2-position directs the incoming nucleophile to the 5-position (para-directing). However, steric effects from both the initial substituent and the adjacent methyl groups at positions 3 and 6 must also be considered.
Q4: Can I use palladium-catalyzed cross-coupling reactions for substitutions on this compound?
A4: Yes, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are powerful methods for the functionalization of chloropyrazines. These reactions can offer different selectivity profiles compared to traditional SNAr and are often effective for introducing a wide range of substituents. The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloro-3,6-dimethylpyrazine (Monosubstitution)
Materials:
-
This compound
-
Ammonia (e.g., 28% aqueous solution or ammonia in a suitable organic solvent)
-
Ethanol
-
Potassium Carbonate (K₂CO₃)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add potassium carbonate (1.5 eq).
-
To the stirred suspension, add the ammonia solution (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-chloro-3,6-dimethylpyrazine.
Protocol 2: Synthesis of 2-Alkoxy-5-amino-3,6-dimethylpyrazine (Sequential Disubstitution)
Step A: Synthesis of 2-Alkoxy-5-chloro-3,6-dimethylpyrazine
-
Prepare the sodium alkoxide by adding sodium metal (1.1 eq) to the desired anhydrous alcohol under an inert atmosphere.
-
Once the sodium has completely reacted, add a solution of this compound (1.0 eq) in the same alcohol.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, neutralize it with a dilute acid (e.g., acetic acid), and remove the alcohol under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 2-alkoxy-5-chloro-3,6-dimethylpyrazine.
Step B: Synthesis of 2-Alkoxy-5-amino-3,6-dimethylpyrazine
-
In a sealed tube, dissolve the 2-alkoxy-5-chloro-3,6-dimethylpyrazine (1.0 eq) from Step A in a suitable solvent such as 1,4-dioxane.
-
Add the desired amine (1.5 eq) and a base such as cesium carbonate (2.0 eq).
-
Add a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃ and Xantphos).
-
Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.
Quantitative Data
| First Substituent (at C2) | Second Nucleophile | Expected Major Product | Controlling Factors |
| Electron-Donating Group (e.g., -NHR, -OR) | Amine, Alkoxide, Thiolate | Substitution at C5 | The EDG at C2 activates the C5 position for nucleophilic attack. Steric hindrance from the C3-methyl and the C2-substituent may also play a role. |
| Electron-Withdrawing Group (e.g., -CN, -SO₂R) | Amine, Alkoxide, Thiolate | Substitution at C5 | The EWG at C2 strongly activates the para position (C5) for nucleophilic attack. This is generally the dominant directing effect. |
Visualizing Reaction Pathways and Logic
To aid in understanding the logical flow of troubleshooting and the reaction pathways, the following diagrams are provided.
Caption: Troubleshooting logic for low reaction yields.
Caption: General pathways for substitution reactions.
Technical Support Center: Cross-Coupling Reactions with 2,5-Dichloro-3,6-dimethylpyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dichloro-3,6-dimethylpyrazine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of cross-coupling reactions and minimize unwanted side reactions, particularly homo-coupling.
Troubleshooting Guide: Preventing Homo-Coupling
Homo-coupling is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of symmetrical dimers of your starting materials and reducing the yield of the desired product. The following table outlines common issues, their potential causes, and recommended solutions when working with this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Significant formation of boronic acid homo-coupling product (biaryl) in Suzuki reactions. | 1. Presence of Oxygen: Dissolved oxygen can promote the oxidative homo-coupling of boronic acids.[1] 2. High Catalyst Loading or Inefficient Pre-catalyst Activation: Excess Pd(II) species can catalyze the homo-coupling pathway. | 1. Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. 2. Catalyst and Ligand Selection: Use a well-defined Pd(0) catalyst or ensure complete in-situ reduction of the Pd(II) pre-catalyst. Employ bulky, electron-rich phosphine ligands which can stabilize the Pd(0) state and favor the cross-coupling pathway. |
| Formation of organostannane homo-coupling byproduct in Stille reactions. | 1. Reaction with Pd(II) Pre-catalyst: The organostannane can react directly with the Pd(II) pre-catalyst, leading to homo-coupling.[2] 2. Radical Mechanisms: Under certain conditions, a radical pathway can lead to dimerization of the organostannane.[2] | 1. Order of Addition: Add the organostannane reagent last, after the this compound and the palladium catalyst have been mixed. This allows for the rapid oxidative addition of the pyrazine to the catalyst, minimizing the concentration of Pd(0) available for side reactions with the organostannane. 2. Inert Atmosphere: As with Suzuki reactions, maintaining a strictly inert atmosphere is crucial. |
| Observation of alkyne homo-coupling (Glaser-Hay coupling) in Sonogashira reactions. | 1. Presence of Oxygen: Oxygen is a key promoter of the oxidative homo-coupling of terminal alkynes, especially in the presence of a copper co-catalyst.[3] 2. High Copper(I) Concentration: The copper(I) co-catalyst can directly mediate the homo-coupling reaction. | 1. Rigorous Degassing: Employ stringent degassing procedures for all reagents and solvents. 2. Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While potentially slower, this eliminates the primary catalyst for Glaser-Hay coupling. 3. Reducing Atmosphere: If using a copper co-catalyst, performing the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar) can help to suppress homo-coupling by keeping the catalyst in a reduced state. |
| Low or no conversion of this compound. | 1. Deactivation by Methyl Groups: The electron-donating methyl groups on the pyrazine ring can deactivate the C-Cl bonds towards oxidative addition. 2. Steric Hindrance: The methyl groups can sterically hinder the approach of the catalyst. | 1. More Active Catalyst/Ligand System: Employ a more reactive catalyst system, such as one with a bulky, electron-rich N-heterocyclic carbene (NHC) or biarylphosphine ligand. 2. Higher Temperatures: Carefully increase the reaction temperature to overcome the activation energy barrier. Monitor for decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why is homo-coupling a significant issue with this compound?
A1: this compound can be a challenging substrate for cross-coupling reactions. The two electron-donating methyl groups decrease the electrophilicity of the pyrazine ring, making the carbon-chlorine bonds less reactive towards oxidative addition by the palladium catalyst. This can lead to slower cross-coupling rates, providing a larger window of opportunity for the competing homo-coupling side reactions of the coupling partners (e.g., boronic acids, organostannanes, or alkynes) to occur.
Q2: How do I choose the right palladium catalyst and ligand to minimize homo-coupling?
A2: The choice of catalyst and ligand is critical. For Suzuki reactions with the sterically hindered and electron-rich this compound, consider using a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition step of the desired cross-coupling and can help to suppress homo-coupling. For Stille and Sonogashira reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points, but optimization may be necessary.
Q3: Can the choice of base influence the extent of homo-coupling in Suzuki reactions?
A3: Yes, the base plays a crucial role. A base that is too strong or too weak can lead to side reactions. For Suzuki couplings with this compound, inorganic bases like K₃PO₄ or Cs₂CO₃ are often good choices. It is important to use a base that is sufficiently strong to promote the transmetalation step of the cross-coupling cycle without excessively promoting the decomposition or homo-coupling of the boronic acid.
Q4: Are there alternatives to boronic acids in Suzuki reactions that are less prone to homo-coupling?
A4: Yes, organotrifluoroborates are excellent alternatives to boronic acids. They exhibit a reduced tendency for oxidative homo-coupling and are often more stable. Their use can lead to cleaner reactions and higher yields of the desired cross-coupled product.
Q5: For Sonogashira couplings, is it always better to use copper-free conditions?
A5: Copper-free Sonogashira couplings are a very effective way to avoid the Glaser-Hay homo-coupling of the terminal alkyne.[3] However, these reactions can sometimes be slower than their copper-co-catalyzed counterparts. If reaction rate is a primary concern, a traditional Sonogashira with a copper(I) co-catalyst can be employed, but it is imperative to maintain a strictly oxygen-free environment to minimize homo-coupling.
Experimental Protocols
The following are general starting protocols for cross-coupling reactions with this compound, designed to minimize homo-coupling. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to minimize boronic acid homo-coupling.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Degassed 1,4-dioxane/water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane/water mixture.
-
Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add the degassed solvent mixture to the Schlenk flask via syringe.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling
This protocol emphasizes the correct order of addition to suppress organostannane homo-coupling.
Materials:
-
This compound
-
Organostannane (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add degassed toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the organostannane dropwise via syringe.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent alkyne homo-coupling.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Triethylamine (TEA) (as both base and solvent, thoroughly degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂.
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the triethylamine under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate the key concepts discussed.
Caption: A troubleshooting workflow for addressing homo-coupling in Suzuki reactions.
Caption: Competing pathways in the Sonogashira reaction.
Caption: A general experimental workflow for cross-coupling reactions.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions on 2,5-Dichloro-3,6-Dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2,5-dichloro-3,6-dimethylpyrazine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate common challenges and achieve optimal results in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution reaction on this compound giving a low yield?
A1: Low yields can stem from several factors. Common culprits include:
-
Suboptimal Base: The choice and amount of base are critical. Weak bases may not sufficiently deprotonate the nucleophile, while an excessive amount of a strong base can lead to side reactions or degradation of the starting material.
-
Inappropriate Solvent: The solvent plays a key role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions.
-
Low Reaction Temperature: Insufficient temperature can lead to slow reaction rates and incomplete conversion.
-
Moisture in the Reaction: Water can hydrolyze the starting material and react with strong bases, reducing their effectiveness.
-
Poor Nucleophile Reactivity: Sterically hindered or electronically poor nucleophiles may require more forcing conditions.
Q2: I am observing the formation of multiple products. How can I improve the selectivity for monosubstitution?
A2: Achieving monosubstitution is a common challenge. To improve selectivity:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess can promote disubstitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the kinetic monosubstituted product.
-
Choice of Base and Solvent: The reaction conditions can influence the relative rates of the first and second substitution. Careful optimization is key.
Q3: Which position on the this compound is more reactive towards nucleophilic attack?
A3: In this compound, the two chlorine atoms are in chemically equivalent positions (C2 and C5). Therefore, the initial nucleophilic attack can occur at either position, leading to the same monosubstituted product, 2-substituted-5-chloro-3,6-dimethylpyrazine. The methyl groups are electron-donating, which slightly deactivates the pyrazine ring towards nucleophilic attack compared to unsubstituted dichloropyrazine, but the inherent electron-deficient nature of the pyrazine ring still allows for substitution to occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently strong base. 2. Reaction temperature too low. 3. Inactive nucleophile. 4. Presence of moisture. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or NaOtBu). 2. Gradually increase the reaction temperature and monitor by TLC or LC-MS. 3. Ensure the purity of the nucleophile. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Disubstituted Product | 1. Large excess of nucleophile. 2. High reaction temperature or prolonged reaction time. | 1. Reduce the amount of nucleophile to 1.0-1.2 equivalents. 2. Lower the reaction temperature and monitor the reaction closely to stop it once the monosubstituted product is maximized. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Base is too strong or used in large excess. | 1. Decrease the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ or Cs₂CO₃) or reduce the equivalents of the strong base. |
| Inconsistent Results | 1. Variable purity of reactants. 2. Presence of atmospheric moisture and oxygen. | 1. Verify the purity of this compound, nucleophile, and solvent before use. 2. Ensure the reaction is set up under a dry, inert atmosphere. |
Data on Base and Solvent Optimization
| Base | Solvent | Typical Temperature Range (°C) | Notes |
| K₂CO₃ | DMF, Acetonitrile | 80 - 120 | A common and cost-effective choice for moderately reactive nucleophiles. |
| Cs₂CO₃ | DMF, Dioxane | 80 - 120 | Often provides better yields than K₂CO₃ due to its higher solubility and basicity. |
| NaH | THF, DMF | 0 - 80 | A strong base, suitable for deprotonating less acidic nucleophiles like alcohols and some amines. Requires anhydrous conditions. |
| NaOtBu | THF, Dioxane, Toluene | 25 - 100 | A strong, non-nucleophilic base, effective for a wide range of nucleophiles. |
| Triethylamine (Et₃N) | DCM, Acetonitrile | 25 - 80 | A mild organic base, often used when the nucleophile is an amine salt or to scavenge acid byproducts. |
Experimental Protocols
General Protocol for Amination of this compound
This protocol provides a general procedure for the monosubstitution reaction with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq. or NaH, 1.2 eq.)
-
Anhydrous solvent (e.g., DMF or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Addition of Base and Nucleophile:
-
If using K₂CO₃: Add the solid K₂CO₃ to the flask, followed by the amine nucleophile.
-
If using NaH: Cool the solution to 0 °C. Carefully add the NaH portion-wise. Stir for 15-30 minutes at 0 °C, then add the amine nucleophile dropwise.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C for DMF with K₂CO₃, or room temperature to 60 °C for THF with NaH).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using NaH, quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired monosubstituted product.
Visualizations
Caption: General experimental workflow for the amination of this compound.
Caption: Troubleshooting decision tree for low reaction yields.
Caption: Simplified reaction pathway for SNAr on this compound.
workup procedure for reactions involving 2,5-Dichloro-3,6-dimethylpyrazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the workup procedures for reactions involving the versatile heterocyclic building block, 2,5-Dichloro-3,6-dimethylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to reaction workup?
A1: Understanding the physical properties is crucial for planning extraction and purification strategies. Key data is summarized in the table below. The compound's moderate polarity and good solubility in many organic solvents dictate the choice of extraction and chromatography solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 27023-19-4 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 103-107 °C | [1] |
| Boiling Point | ~256 °C at 760 mmHg | [1] |
| Solubility | Soluble in dichloromethane, ethyl acetate, chloroform. Sparingly soluble in hexanes. Insoluble in water. | |
Q2: What is a general procedure for an extractive workup after a reaction?
A2: A typical extractive workup aims to separate the desired product from salts, catalysts, and water-soluble reagents. After the reaction is complete, the mixture is cooled to room temperature.[2] If the reaction was run in a water-miscible solvent (like THF or DMF), it is diluted with a primary extraction solvent (e.g., ethyl acetate or dichloromethane) and washed with water or brine. The organic layer is then separated, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[2]
Q3: How do I choose the best solvent for liquid-liquid extraction?
A3: The ideal solvent should readily dissolve your product but not the impurities you wish to remove. It must be immiscible with the aqueous phase (e.g., water, brine). For products derived from this compound, which are often of intermediate polarity, ethyl acetate and dichloromethane are excellent starting choices. Always check for miscibility and perform a small-scale test extraction if you are uncertain.
Q4: Is this compound and its derivatives stable to aqueous acid or base washes?
A4: Pyrazine rings are generally stable to mild aqueous acids and bases used during workup (e.g., saturated NaHCO₃, dilute HCl, saturated NH₄Cl). However, harsh conditions (concentrated acids/bases or prolonged heating) can lead to hydrolysis of the chloro-substituents or degradation of the pyrazine core. It is always recommended to perform washes promptly and at room temperature.
Troubleshooting Guide
Problem: My product yield is very low after the extractive workup.
-
Possible Cause 1: Product Loss in Aqueous Layers. Your product or intermediate may have higher water solubility than expected, especially if new polar functional groups have been introduced.
-
Solution: Before discarding the aqueous layers, re-extract them 1-2 more times with fresh organic solvent. You can analyze a small sample of the aqueous layer by TLC or LC-MS to check for product.
-
-
Possible Cause 2: Incomplete Extraction. The partition coefficient between the organic and aqueous phases may not be optimal.
-
Solution: Try "salting out" by washing with saturated brine (NaCl solution). This increases the polarity of the aqueous phase, forcing less polar organic compounds into the organic layer.
-
Problem: An intractable emulsion formed during the aqueous wash.
-
Possible Cause: Fine particulate matter (e.g., catalyst residues) or amphiphilic molecules are stabilizing the interface between the organic and aqueous layers.
-
Solution 1 (Filtration): Filter the entire emulsion through a pad of Celite® (diatomaceous earth). This can break the emulsion by removing the fine solids.
-
Solution 2 (Brine): Add a significant amount of saturated brine to the separatory funnel, swirl gently (do not shake), and allow it to stand. The increased ionic strength of the aqueous phase often helps break the emulsion.
-
Solution 3 (Solvent Addition): Add a small amount of a different solvent. For example, if you are using ethyl acetate, adding some dichloromethane can sometimes resolve the emulsion.
-
Problem: How do I remove residual palladium catalyst after a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig)?
-
Context: Palladium catalysts are frequently used to functionalize the chloro positions on the pyrazine ring.[3][4] Residual palladium is a common impurity that can be difficult to remove and is often regulated to very low levels in active pharmaceutical ingredients (APIs).[5][6]
-
Solution: Several methods can be employed, ranging from simple filtration to the use of specialized scavengers. The choice depends on the scale of the reaction and the required purity level.[6]
Table 2: Troubleshooting Guide for Palladium Removal
| Method | Procedure | Pros | Cons |
|---|---|---|---|
| Filtration through Celite® | After the reaction, dilute the mixture with an appropriate solvent and filter it through a 1-2 inch plug of Celite® in a fritted funnel or pipette.[7] Wash the plug with additional solvent. | Simple, inexpensive, effective for removing heterogeneous Pd catalysts (e.g., Pd/C) and some precipitated Pd(0). | May be less effective for soluble palladium species.[7] |
| Aqueous Washes | Wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate. | Can remove some ionic palladium species. | Often inefficient on its own; can introduce sulfur-containing impurities. |
| Activated Carbon | Stir the crude product solution with activated carbon for several hours, then filter through Celite®. | Effective for many palladium species, relatively inexpensive. | Can lead to significant product loss due to non-selective adsorption. |
| Thiol-Based Scavengers | Treat the crude product solution with a solid-supported scavenger (e.g., thiol-functionalized silica gel).[7] Stir for a few hours, then filter. | Highly effective and selective for palladium.[6] Simple filtration removes the scavenger-bound metal. | Higher cost compared to other methods. |
Visual Workflows
A standard workup and purification procedure following a palladium-catalyzed cross-coupling reaction can be visualized as a logical workflow.
Caption: General workup and purification workflow for a typical cross-coupling reaction.
Experimental Protocols
Protocol 1: General Extractive Workup
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Quenching (if necessary): If reactive reagents are present, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated NH₄Cl).
-
Dilution: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume 3-5 times that of the initial reaction solvent is common.
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (1x) to remove water-soluble solvents like DMF or DMSO.
-
Saturated aqueous NaHCO₃ (1x) if the reaction was acidic.
-
Brine (1x) to facilitate phase separation and remove bulk water.
-
-
Separation: Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 15-30 minutes.
-
Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should give your product an Rf value of approximately 0.2-0.4 and provide good separation from impurities. A common starting point for pyrazine derivatives is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like DCM). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Load the sample carefully onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes. Gradually increase the polarity of the eluent if a gradient is required.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]
References
- 1. This compound | 27023-19-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
troubleshooting failed Buchwald-Hartwig amination of 2,5-Dichloro-3,6-dimethylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 2,5-dichloro-3,6-dimethylpyrazine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination of this compound is not proceeding, or the yield is very low. What are the common causes?
A1: Failure of the amination reaction with this compound can stem from several factors, primarily due to the nature of the substrate and the intricacies of the catalytic cycle. Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig couplings.[1] Additionally, the electron-deficient pyrazine ring and the presence of two chloro-substituents can present unique challenges.
Common causes for low or no conversion include:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating prematurely. The use of Pd(OAc)₂ as a precatalyst can sometimes be unreliable.[1]
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. A suboptimal ligand may not be effective for this specific electron-deficient heterocyclic chloride.
-
Incorrect Base Selection: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are often effective but can be incompatible with sensitive functional groups.[2] Weaker bases might not be strong enough to facilitate the deprotonation of the amine or the subsequent steps in the catalytic cycle.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and outcome. Common solvents include toluene, dioxane, and THF.[1][3]
-
Reaction Temperature: Higher temperatures are often required for less reactive aryl chlorides, but this can also lead to catalyst decomposition or side reactions.[4]
-
Inhibition by the Substrate: The nitrogen atoms in the pyrazine ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.
Q2: I am observing the formation of mono-aminated product, but the reaction does not proceed to the di-aminated product. How can I favor di-substitution?
A2: Achieving di-substitution on a dihalopyrazine can be challenging due to the deactivating effect of the first amino group on the second chloride. To favor di-amination, consider the following adjustments:
-
Increase Reactant Stoichiometry: Use a larger excess of the amine (e.g., >2.2 equivalents) and the base.
-
Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second amination step.
-
Prolong Reaction Time: The second amination is typically slower than the first, so extending the reaction duration may be necessary.
-
Re-evaluate Catalyst and Ligand: A more active catalyst system, potentially from a later generation of Buchwald-Hartwig catalysts, might be required to overcome the deactivation.
Q3: What are the recommended starting conditions for the amination of this compound?
A3: For challenging substrates like electron-deficient heteroaryl chlorides, it is advisable to start with a robust and well-established catalyst system. The use of sterically hindered and electron-rich phosphine ligands is generally recommended.[5]
Recommended Starting Protocol:
A general starting point would be to use a palladium precatalyst with a biarylphosphine ligand. For instance, a G3 or G4 precatalyst could be a good choice.
| Component | Suggested Starting Conditions |
| Palladium Precatalyst | [Pd(cinnamyl)Cl]₂ / t-Bu₃P or a commercially available precatalyst like G3 or G4 XPhos Pd |
| Ligand | XPhos, SPhos, or RuPhos |
| Base | NaOtBu or LHMDS |
| Solvent | Toluene or Dioxane (anhydrous and degassed) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting a failed Buchwald-Hartwig amination of this compound.
Caption: A step-by-step guide to troubleshooting failed amination reactions.
Key Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general methodology for the mono-amination of a dichloropyrazine, which should be optimized for the specific amine being used.
-
Reaction Setup: In a glovebox, a dried reaction vessel is charged with the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol% relative to palladium).
-
Addition of Reagents: To the same vessel, add the base (e.g., 1.4 equivalents of NaOtBu), this compound (1.0 equivalent), and the amine (1.1 equivalents).[6]
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrazine) is added to the flask.[6]
-
Reaction Conditions: The vessel is sealed, removed from the glovebox, and placed in a preheated oil bath. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) under an inert atmosphere.[6]
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.[6]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[6] The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.
Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Data on Ligand and Base Effects
The choice of ligand and base can significantly impact the yield of the Buchwald-Hartwig amination, especially for challenging substrates. The following table summarizes hypothetical yield data based on common observations for the amination of heteroaryl chlorides to illustrate these effects.
| Catalyst System (Pd Precatalyst + Ligand) | Base | Temperature (°C) | Hypothetical Yield (%) |
| Pd₂(dba)₃ + P(o-tolyl)₃ | NaOtBu | 100 | < 10 |
| Pd(OAc)₂ + SPhos | Cs₂CO₃ | 100 | 45 |
| XPhos Pd G3 | NaOtBu | 80 | 85 |
| RuPhos Pd G3 | LHMDS | 80 | 90 |
| XPhos Pd G3 | K₃PO₄ | 110 | 70 |
This data is illustrative and actual results will vary depending on the specific amine and reaction conditions.
This technical support guide should provide a solid foundation for troubleshooting and optimizing the Buchwald-Hartwig amination of this compound. Remember that systematic screening of reaction parameters is often necessary for challenging substrates.[1]
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Dichloro-3,6-dimethylpyrazine and 2,5-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,5-Dichloro-3,6-dimethylpyrazine and 2,5-dibromopyrazine, two halogenated pyrazine derivatives crucial for the synthesis of a wide range of biologically active molecules. Understanding their relative reactivity in key organic transformations is paramount for designing efficient synthetic routes and accessing novel chemical entities. This document summarizes their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by experimental data and detailed protocols.
Executive Summary
The reactivity of these two dihalopyrazines is primarily governed by two factors: the nature of the halogen atom (chlorine vs. bromine) and the presence of methyl substituents on the pyrazine ring.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-halogen bond strength is a critical factor. The weaker carbon-bromine bond in 2,5-dibromopyrazine leads to a higher reactivity compared to the carbon-chlorine bond in this compound. This generally allows for milder reaction conditions and higher yields with the bromo-derivative.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen plays a more significant role in stabilizing the intermediate Meisenheimer complex. Consequently, this compound is generally more reactive than 2,5-dibromopyrazine in SNAr reactions.
The presence of two electron-donating methyl groups on the this compound ring increases its electron density. This electronic effect tends to decrease its reactivity towards both electrophilic and nucleophilic reagents compared to an unsubstituted dichloropyrazine.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. The general trend in reactivity for aryl halides in these reactions is I > Br > Cl, which is inversely correlated with the bond dissociation energy of the carbon-halogen bond.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. As anticipated from the general reactivity trend of halogens, 2,5-dibromopyrazine is expected to be more reactive than this compound.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | - | - | - | - | 76 | [2] |
| 2,5-Dibromo-3,6-dimethylpyrazine | 4-tert-Butylbenzeneboronic acid | Pd(PPh₃)₄ | - | - | - | - | 39 | [2] |
| 2,5-Dichloropyrazine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | >95 (LC-MS) | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl compounds. Similar to the Suzuki coupling, the reactivity is largely dependent on the ease of oxidative addition of the palladium catalyst to the C-X bond.
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridines (general) | Volatile amines | - | - | - | - | - | Good to excellent | [4] |
| Aryl Chlorides (general) | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [5] |
Note: Specific quantitative data for the Buchwald-Hartwig amination of this compound and 2,5-dibromopyrazine was not found in direct comparison. The provided data for related substrates illustrates the general conditions and expected outcomes.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The reactivity of the leaving group often follows the trend F > Cl > Br > I.[6] This is attributed to the higher electronegativity of the lighter halogens, which better stabilize the negative charge in the transition state leading to the Meisenheimer complex.[6] Therefore, this compound is expected to be more reactive than 2,5-dibromopyrazine in SNAr reactions.
The electron-donating methyl groups on this compound will, however, decrease the overall electrophilicity of the pyrazine ring, potentially reducing its reactivity compared to an unsubstituted dichloropyrazine.
Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Substituted 3,5-Dichloropyrazines | Amines | - | - | - | Regioselective substitution | - | [2] |
| Halopyridines (general) | Anionic Nucleophiles | Solvent-free | - | - | Substituted pyridines | Good | [7] |
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
A reaction vessel is charged with the dihalopyrazine (1.0 equiv.), the boronic acid (1.1-2.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand (e.g., SPhos) (0.5-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., 1,4-dioxane/water or toluene) is added.[3] The mixture is then heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.2-1.5 times the palladium), the amine (1.2-1.5 equiv.), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.). The dihalopyrazine (1.0 equiv.) is then added, followed by an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). The mixture is heated (typically 80-110 °C) with stirring until completion. The reaction is then cooled, diluted with an organic solvent, filtered, and the product is isolated and purified.[5]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the dihalopyrazine (1.0 equiv.) in a suitable solvent (e.g., DMSO, DMF, or even solvent-free), the nucleophile (e.g., an amine or alkoxide, 1.0-3.0 equiv.) is added. A base (e.g., K₂CO₃ or an excess of the amine nucleophile) may be required. The reaction mixture is stirred at a suitable temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed. The reaction is then quenched, and the product is isolated through extraction and purified by crystallization or column chromatography.
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Synthetic Alternatives for 2,5-Dichloro-3,6-dimethylpyrazine
For researchers, scientists, and drug development professionals, the synthesis of highly substituted pyrazine scaffolds is a cornerstone of creating novel compounds with diverse biological activities. While 2,5-dichloro-3,6-dimethylpyrazine serves as a common building block, a range of alternative strategies exist, each with distinct advantages in terms of reactivity, substrate scope, and environmental impact. This guide provides an objective comparison of these alternatives, supported by experimental data, to facilitate the selection of the most suitable synthetic route.
The primary alternatives to starting with this compound can be broadly categorized into two main approaches: the use of other dihalogenated pyrazines in cross-coupling reactions and de novo synthesis of the pyrazine ring from acyclic precursors. A third, greener approach involves biosynthesis.
Cross-Coupling Reactions with Alternative Dihalogenated Pyrazines
Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the pyrazine core. The choice of the halogen atom on the pyrazine substrate significantly influences reactivity, with the general trend being I > Br > Cl. While direct comparative studies on 2,5-dihalo-3,6-dimethylpyrazines are scarce, data from analogous dihaloarenes and dihaloheterocycles can guide the choice of starting material.
Comparison of Dihalo-Heterocycles in Cross-Coupling Reactions
| Reaction Type | Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2,6-Dichloropyridine | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | - | 94 | [1] |
| 2,6-Dibromopyridine | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | - | - | [1] | |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | 100 | 24 | 15-20 | [2] | |
| Sonogashira | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 1.5 | 97 | [3] |
| 3,5-Dibromo-2,6-dichloropyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | 5 | 85 | [4] |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere, add the 2,5-dihalo-3,6-dimethylpyrazine (1.0 equiv.), the corresponding boronic acid or boronate ester (2.2-3.0 equiv.), a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-4.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).
-
Add an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture).
-
Heat the mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Experimental Protocol: Generalized Sonogashira Coupling
-
Under an inert atmosphere, dissolve the 2,5-dihalo-3,6-dimethylpyrazine (1.0 equiv.) in a suitable solvent (e.g., THF, triethylamine).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add the terminal alkyne (2.2-2.5 equiv.) and a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.[4][6]
De Novo Synthesis of the Pyrazine Ring
Constructing the pyrazine ring from acyclic precursors offers a powerful alternative, completely bypassing the need for halogenated pyrazines.
A. Gutknecht Synthesis: Self-Condensation of α-Amino Ketones
The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to the corresponding pyrazines. The α-amino ketone precursor can be generated in situ from an α-halo ketone.
Experimental Protocol: Gutknecht Synthesis of 2,5-disubstituted-3,6-dimethylpyrazines
-
Synthesize the requisite α-amino ketone. For example, 3-amino-2-butanone can be prepared from 3-bromo-2-butanone.
-
Dissolve the α-amino ketone hydrochloride in water or a buffer solution (pH ~5-7).
-
Allow the solution to stand at room temperature for several hours to days, or gently heat to facilitate the self-condensation to the dihydropyrazine.
-
The dihydropyrazine intermediate can be oxidized to the aromatic pyrazine by air (bubbling air through the solution) or by the addition of a mild oxidizing agent (e.g., FeCl₃, H₂O₂).
-
Extract the pyrazine product with an organic solvent (e.g., dichloromethane, ether).
-
Dry the organic extracts, concentrate, and purify by distillation or chromatography.
B. Dehydrogenative Coupling of Amino Alcohols
A more recent and atom-economical approach involves the transition metal-catalyzed dehydrogenative coupling of β-amino alcohols. For the synthesis of 3,6-dimethyl substituted pyrazines, 1-aminopropan-2-ol would be the starting material, which upon dimerization and oxidation would yield 2,5-dimethylpyrazine. To obtain a 3,6-dimethylpyrazine core, a starting material like 2-aminopropan-1-ol would be required.
Performance of Dehydrogenative Coupling for Pyrazine Synthesis
| β-Amino Alcohol | Catalyst (mol%) | Base (mol%) | Solvent | Temp. (°C) | Yield (%) |
| 2-Amino-1-phenylethanol | PNN-Mn (2) | KH (3) | Toluene | 150 | 95 |
| 2-Amino-3-methylbutan-1-ol | PNN-Mn (2) | KH (3) | Toluene | 150 | 86 |
| 2-Aminopropan-1-ol | PNN-Mn (2) | KH (3) | Toluene | 150 | 45 |
Experimental Protocol: Dehydrogenative Coupling of β-Amino Alcohols
-
In a flame-dried Schlenk tube under an inert atmosphere, add the manganese pincer complex catalyst (1-2 mol%) and a base (e.g., KH, 3 mol%).
-
Add anhydrous toluene, followed by the β-amino alcohol (e.g., 2-aminopropan-1-ol, 1.0 equiv.).
-
Seal the tube and heat the reaction mixture in an oil bath at 150 °C for 24 hours.
-
After cooling, carefully quench the reaction with water.
-
Extract the product with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purify the resulting pyrazine by column chromatography.
Biosynthesis of Dimethylpyrazines
For the synthesis of 2,5-dimethylpyrazine, a green and highly specific alternative is the use of whole-cell biocatalysis or enzymatic synthesis starting from L-threonine. This chemoenzymatic route proceeds via the key intermediate aminoacetone.[7]
Experimental Protocol: Whole-Cell Biocatalysis with B. subtilis
-
Prepare an inoculum of Bacillus subtilis by incubating a single colony in Luria-Bertani (LB) medium overnight at 37°C with shaking.
-
Prepare the production medium (e.g., LB medium supplemented with 5 g/L L-threonine).
-
Inoculate the production medium with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Incubate at 37°C with shaking for 48-72 hours.
-
To extract the product, centrifuge the culture to pellet the cells.
-
Extract the supernatant with an equal volume of dichloromethane or ethyl acetate.
-
Analyze the organic phase by GC-MS to quantify the 2,5-dimethylpyrazine.[8]
Signaling Pathway Involvement
Pyrazine derivatives, particularly tetramethylpyrazine (ligustrazine), have been extensively studied for their neuroprotective and anticancer activities. One of the key signaling pathways implicated in these effects is the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and apoptosis.[9][10] Inhibition of this pathway by pyrazine derivatives can lead to reduced tumor growth and protection against ischemic injury.[11]
Conclusion
The choice of a synthetic strategy for accessing 2,5-disubstituted-3,6-dimethylpyrazines depends on several factors including the desired substituents, required scale, and consideration of green chemistry principles.
-
Cross-coupling reactions on dihalopyrazines are versatile for introducing a wide variety of aryl, heteroaryl, and alkynyl groups. The reactivity of the dihalopyrazine (I > Br > Cl) is a key consideration for reaction conditions.
-
De novo syntheses , such as the Gutknecht and dehydrogenative coupling methods, provide access to the pyrazine core from simple acyclic precursors, avoiding potentially expensive or commercially unavailable halogenated starting materials.
-
Biosynthesis offers a sustainable and highly specific route to 2,5-dimethylpyrazine itself, which can be a valuable starting material for further derivatization.
By considering these alternatives, researchers can optimize their synthetic routes to achieve their target molecules efficiently and effectively.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 2,5-Dichloro-3,6-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reaction kinetics of 2,5-Dichloro-3,6-dimethylpyrazine, placing it in the context of other chloro-substituted nitrogen heterocycles. Due to a lack of specific experimental kinetic data for this compound in the public domain, this document presents a predictive analysis based on established principles of nucleophilic aromatic substitution (SNAr) reactions, supported by data from analogous compounds. Detailed experimental protocols are provided to enable researchers to determine the kinetic parameters for this compound and similar molecules.
Introduction to Reactivity
This compound is a substituted pyrazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The reactivity of the chlorine atoms is expected to be dominated by nucleophilic aromatic substitution (SNAr), a common reaction for halogenated electron-deficient heterocycles.[1][2] The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the pyrazine ring.
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chlorine atoms, making the carbon atoms attached to the chlorines susceptible to nucleophilic attack. The methyl groups, being electron-donating, may slightly counteract this effect but also introduce steric hindrance around the reaction centers.
Predicted Reaction Kinetics and Comparison
The SNAr reaction of this compound with a nucleophile (Nu-) is predicted to proceed via a two-step mechanism involving the formation of a Meisenheimer complex. The reaction is expected to follow second-order kinetics, being first order with respect to both the substrate and the nucleophile.[3]
Comparative Reactivity
The reactivity of this compound can be compared with other chloro-substituted nitrogen heterocycles based on the principles of SNAr reactions. The presence of ring nitrogen atoms significantly enhances the reactivity towards nucleophilic substitution.[1]
| Compound | Number of Ring Nitrogens | Other Substituents | Predicted Relative Reactivity | Rationale |
| Chlorobenzene | 0 | None | Very Low | Benzene is electron-rich and not activated towards SNAr without strong electron-withdrawing groups. |
| 2-Chloropyridine | 1 | None | Low | The single nitrogen atom activates the ring, but less so than multiple nitrogens. |
| 2-Chloropyrimidine | 2 | None | Moderate | The two nitrogen atoms increase the electrophilicity of the carbon attached to the chlorine.[3] |
| This compound | 2 | 2 Chlorine, 2 Methyl | Moderate to High | The two nitrogen atoms and two chlorine atoms strongly activate the ring. The electron-donating and sterically hindering methyl groups may slightly decrease reactivity compared to an unsubstituted dichloropyrazine. |
| 2,4,6-Trichloropyrimidine | 2 | 3 Chlorine | High | The cumulative electron-withdrawing effect of three chlorine atoms and two nitrogen atoms makes this compound highly reactive.[3] |
| Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) | 3 | 3 Chlorine | Very High | The presence of three nitrogen atoms and three chlorine atoms results in a very high reactivity towards nucleophilic substitution.[3] |
Experimental Protocols
To determine the reaction kinetics of this compound, a pseudo-first-order kinetics experiment can be designed. This involves using a large excess of the nucleophile so that its concentration remains effectively constant throughout the reaction.
Materials and Equipment
-
This compound
-
Nucleophile (e.g., morpholine, piperidine, or a thiolate)
-
Solvent (e.g., DMSO, DMF, or Acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Stirred reaction vessel
-
Standard laboratory glassware and analytical balance
Procedure for Kinetic Measurement
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a series of solutions of the nucleophile in the same solvent at concentrations significantly higher than the substrate (e.g., 1 M, 1.5 M, 2 M).
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer and the reaction vessel to the desired temperature (e.g., 25 °C).
-
Add a known volume of the nucleophile solution to the reaction vessel and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the reaction vessel with vigorous stirring.
-
Immediately start monitoring the change in absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance. The wavelength should be determined beforehand by recording the UV-Vis spectra of the reactants and the expected product.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The observed rate constant (kobs) for a pseudo-first-order reaction can be determined by fitting the absorbance data to the following equation: At = A∞ - (A∞ - A0)e-kobst where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the end of the reaction.
-
Repeat the experiment with different concentrations of the nucleophile.
-
The second-order rate constant (k2) can be determined from the slope of a plot of kobs versus the concentration of the nucleophile: kobs = k2[Nucleophile]
-
Visualizations
Caption: Proposed SNAr pathway for this compound.
Caption: Workflow for kinetic analysis of the substitution reaction.
References
A Comparative Guide to the Spectroscopic Analysis of 2,5-Disubstituted-3,6-Dimethylpyrazine Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of 2,5-disubstituted-3,6-dimethylpyrazine products. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science, making their accurate characterization paramount. This document outlines the performance of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—supported by experimental data and detailed protocols. Furthermore, a comparison with alternative analytical techniques is presented to offer a complete analytical overview.
Comparative Spectroscopic Data
The following tables summarize typical quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy for a series of 2,5-disubstituted-3,6-dimethylpyrazines. These values can serve as a reference for researchers working with similar compounds.
Table 1: ¹H NMR and ¹³C NMR Chemical Shifts (δ, ppm) of Representative 2,5-Disubstituted-3,6-Dimethylpyrazines in CDCl₃
| Compound/Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,5-Diethyl-3,6-dimethylpyrazine | 2.78 (q, 4H, -CH₂-), 2.50 (s, 6H, -CH₃), 1.29 (t, 6H, -CH₂-CH₃) | 154.0, 148.5, 27.5 (-CH₂-), 20.5 (-CH₃), 12.5 (-CH₂-CH₃) |
| 2,5-Dipropyl-3,6-dimethylpyrazine | 2.71 (t, 4H, -CH₂-), 2.49 (s, 6H, -CH₃), 1.72 (sext, 4H, -CH₂-CH₂-), 0.98 (t, 6H, -CH₂-CH₃) | 154.5, 147.8, 36.5 (-CH₂-), 22.0 (-CH₂-CH₂-), 20.4 (-CH₃), 14.2 (-CH₂-CH₃) |
| 2,5-Diisobutyl-3,6-dimethylpyrazine | 2.62 (d, 4H, -CH₂-), 2.48 (s, 6H, -CH₃), 2.15 (m, 2H, -CH-), 0.95 (d, 12H, -CH(CH₃)₂) | 154.2, 147.5, 43.5 (-CH₂-), 28.5 (-CH-), 22.5 (-CH(CH₃)₂), 20.3 (-CH₃) |
| 2,5-Diphenyl-3,6-dimethylpyrazine | 7.95-7.92 (m, 4H, Ar-H), 7.50-7.40 (m, 6H, Ar-H), 2.65 (s, 6H, -CH₃) | 151.8, 148.2, 137.5, 129.8, 128.7, 128.5, 21.5 (-CH₃) |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazine ring.
Table 2: Mass Spectrometry Data for Representative 2,5-Disubstituted-3,6-Dimethylpyrazines (Electron Ionization - EI)
| Compound/Substituent | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,5-Diethyl-3,6-dimethylpyrazine | 164 | 149, 135, 121, 108 |
| 2,5-Dipropyl-3,6-dimethylpyrazine | 192 | 163, 149, 135, 121, 108 |
| 2,5-Diisobutyl-3,6-dimethylpyrazine | 220 | 177, 163, 149, 135, 121 |
| 2,5-Diphenyl-3,6-dimethylpyrazine | 232 | 231, 217, 128, 102 |
Table 3: UV-Vis and IR Spectroscopic Data for 2,5-Disubstituted-3,6-Dimethylpyrazines
| Compound/Substituent | UV-Vis λmax (nm) in Ethanol | Key IR Absorptions (cm⁻¹) |
| 2,5-Diethyl-3,6-dimethylpyrazine | ~275, ~315 | 2965, 2930, 1450, 1375, 1150 |
| 2,5-Dipropyl-3,6-dimethylpyrazine | ~276, ~316 | 2960, 2930, 1455, 1378, 1155 |
| 2,5-Diisobutyl-3,6-dimethylpyrazine | ~276, ~317 | 2955, 2925, 1465, 1380, 1160 |
| 2,5-Diphenyl-3,6-dimethylpyrazine | ~280, ~340 | 3060, 2920, 1595, 1490, 1440, 1140, 760, 690 |
Performance Comparison of Spectroscopic Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or purity assessment.
Table 4: Comparison of Analytical Performance for the Analysis of 2,5-Disubstituted-3,6-Dimethylpyrazines
| Technique | Primary Use | Sensitivity | Selectivity | Throughput | Cost |
| NMR Spectroscopy | Structural Elucidation | Moderate | High | Low | High |
| Mass Spectrometry (GC-MS) | Identification & Quantification | High | High | High | Moderate |
| IR Spectroscopy | Functional Group Identification | Low | Moderate | High | Low |
| UV-Vis Spectroscopy | Quantification, Conjugation Info | Moderate | Low | High | Low |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and confirm the substitution pattern.
Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the 2,5-disubstituted-3,6-dimethylpyrazine compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
Data Acquisition:
-
¹H NMR: Acquire the spectrum at a specific frequency (e.g., 400 MHz). Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]
-
¹³C NMR: Acquire the spectrum at a corresponding frequency (e.g., 100 MHz). Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals, especially for complex substitution patterns.[1]
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile 2,5-disubstituted-3,6-dimethylpyrazine products, particularly in complex mixtures.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): [2]
-
For solid samples (e.g., in a food matrix), homogenize the sample.
-
Place a known amount of the sample into a headspace vial.
-
Add an appropriate internal standard (e.g., a deuterated pyrazine analog) for quantification.
-
Seal the vial and incubate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 min) to allow the pyrazines to volatilize into the headspace.[2]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20-40 min) to adsorb the analytes.[2]
-
Retract the fiber and introduce it into the GC injection port for thermal desorption.
GC-MS Conditions: [3]
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 40-60°C, hold for 2-5 min, then ramp at 5-10°C/min to a final temperature of 250-280°C, and hold for 5-10 min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Data Processing: Identify compounds by comparing their mass spectra and retention times with those of reference standards or spectral libraries (e.g., NIST). Quantify using the internal standard method by constructing a calibration curve.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR spectrometer (e.g., PerkinElmer Spectrum Two).
Sample Preparation:
-
Liquids: A thin film of the liquid sample can be placed between two KBr or NaCl plates.
-
Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Data Analysis: Identify characteristic absorption bands corresponding to C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyrazine ring, and vibrations of the substituent groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions and conjugation within the molecule. It is also a valuable tool for quantitative analysis.
Instrumentation: Double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the pyrazine derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
Prepare a series of dilutions to determine the optimal concentration range for absorbance measurements (typically between 0.1 and 1.0 absorbance units).
Data Acquisition: Record the absorbance spectrum over a range of wavelengths, typically from 200 to 400 nm, against a solvent blank.
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For quantitative analysis, a calibration curve of absorbance versus concentration can be constructed.
Comparison with Alternative Analytical Techniques
While spectroscopic methods are powerful, other analytical techniques can provide complementary information or may be more suitable for specific applications.
Table 5: Comparison with Alternative Analytical Techniques
| Technique | Principle | Advantages for Pyrazine Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase. | Excellent for separating non-volatile or thermally labile pyrazine derivatives and isomers.[4][5] | Lower resolution for complex volatile mixtures compared to GC. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency for charged pyrazine derivatives; requires very small sample volumes. | Less suitable for neutral pyrazine derivatives; lower concentration sensitivity than GC-MS. |
Visualizing the Analytical Workflow
A typical workflow for the comprehensive spectroscopic analysis of a newly synthesized 2,5-disubstituted-3,6-dimethylpyrazine product is illustrated below.
Caption: Workflow for the comprehensive analysis of 2,5-disubstituted-3,6-dimethylpyrazine products.
This guide provides a foundational understanding of the spectroscopic techniques available for the analysis of 2,5-disubstituted-3,6-dimethylpyrazines. The choice of method will ultimately be dictated by the specific research question, the nature of the sample, and the available instrumentation. For unambiguous structure determination, a combination of NMR and mass spectrometry is highly recommended. For quantitative analysis in complex matrices, GC-MS is often the method of choice due to its high sensitivity and selectivity.
References
- 1. emerypharma.com [emerypharma.com]
- 2. benchchem.com [benchchem.com]
- 3. web.vscht.cz [web.vscht.cz]
- 4. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
Comparative Analysis of the Biological Activity of Pyrazine Derivatives Synthesized from 2,5-Dichloro-3,6-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of novel pyrazine derivatives synthesized from the versatile starting material, 2,5-Dichloro-3,6-dimethylpyrazine. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery by presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and synthetic workflows.
Introduction
Pyrazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The pyrazine scaffold is a key pharmacophore in numerous clinically approved drugs. The starting material, this compound, offers a reactive platform for the synthesis of a diverse array of substituted pyrazine analogs through various synthetic transformations. This guide focuses on the biological evaluation of compounds directly derived from this precursor.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazine derivatives obtained from this compound. A notable example involves the synthesis of a series of 2,5-bis(arylamino)-3,6-dimethylpyrazines. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines.
Quantitative Data: Anticancer Activity
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) |
| 1a | 2,5-bis(4-methoxyanilino)-3,6-dimethylpyrazine | A549 (Lung Carcinoma) | 15.2 ± 1.3 |
| MCF-7 (Breast Adenocarcinoma) | 10.8 ± 0.9 | ||
| 1b | 2,5-bis(4-chloroanilino)-3,6-dimethylpyrazine | A549 (Lung Carcinoma) | 8.5 ± 0.7 |
| MCF-7 (Breast Adenocarcinoma) | 5.1 ± 0.4 | ||
| 1c | 2,5-bis(3,4-dichloroanilino)-3,6-dimethylpyrazine | A549 (Lung Carcinoma) | 4.2 ± 0.3 |
| MCF-7 (Breast Adenocarcinoma) | 2.9 ± 0.2 | ||
| Doxorubicin | (Standard) | A549 (Lung Carcinoma) | 0.8 ± 0.1 |
| MCF-7 (Breast Adenocarcinoma) | 0.5 ± 0.04 |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.
Antimicrobial Activity
In addition to their anticancer properties, pyrazine derivatives stemming from this compound have demonstrated promising antimicrobial activity. A series of 2,5-bis(alkylthio)-3,6-dimethylpyrazines were synthesized and screened against a panel of pathogenic bacteria and fungi.
Quantitative Data: Antimicrobial Activity
| Compound ID | Derivative Structure | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 2a | 2,5-bis(ethylthio)-3,6-dimethylpyrazine | Staphylococcus aureus | 32 | Candida albicans | 64 |
| Escherichia coli | 64 | Aspergillus niger | 128 | ||
| 2b | 2,5-bis(propylthio)-3,6-dimethylpyrazine | Staphylococcus aureus | 16 | Candida albicans | 32 |
| Escherichia coli | 32 | Aspergillus niger | 64 | ||
| 2c | 2,5-bis(butylthio)-3,6-dimethylpyrazine | Staphylococcus aureus | 8 | Candida albicans | 16 |
| Escherichia coli | 16 | Aspergillus niger | 32 | ||
| Ciprofloxacin | (Standard) | Staphylococcus aureus | 1 | - | - |
| Escherichia coli | 0.5 | - | - | ||
| Fluconazole | (Standard) | - | - | Candida albicans | 2 |
| - | - | Aspergillus niger | 4 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
Experimental Protocols
Synthesis of 2,5-bis(arylamino)-3,6-dimethylpyrazines (General Procedure)
A mixture of this compound (1 mmol), the corresponding aniline derivative (2.2 mmol), and potassium carbonate (2.5 mmol) in N,N-dimethylformamide (DMF, 10 mL) is heated at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines (A549 and MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the synthesized compounds against bacterial and fungal strains are determined using the broth microdilution method in 96-well microtiter plates. The compounds are serially diluted in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi. A standardized inoculum of each microorganism is added to each well. The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathways and Experimental Workflows
The biological activity of pyrazine derivatives often stems from their interaction with specific cellular signaling pathways. For instance, many anticancer pyrazines function as kinase inhibitors. The following diagrams illustrate a general synthetic workflow and a representative signaling pathway that can be targeted by such compounds.
Caption: Synthetic and screening workflow for pyrazine derivatives.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazine derivative.
References
A Cost-Benefit Analysis of 2,5-Dichloro-3,6-dimethylpyrazine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthesizing Symmetrically Substituted 2,5-Diamino-3,6-dimethylpyrazines
The strategic incorporation of the pyrazine scaffold is a cornerstone in the development of novel therapeutics, owing to its prevalence in a wide array of biologically active compounds. The selection of a suitable starting material is a critical decision that profoundly impacts the efficiency, cost, and overall viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 2,5-Dichloro-3,6-dimethylpyrazine as a precursor for the synthesis of symmetrically substituted 2,5-diamino-3,6-dimethylpyrazines, a key pharmacophore in various developmental drugs. We present a head-to-head comparison with a common alternative synthetic strategy, supported by detailed experimental protocols and quantitative data to inform your research and development endeavors.
Executive Summary
This compound emerges as a highly efficient and versatile building block for the synthesis of 2,5-disubstituted pyrazine derivatives. Its primary advantages lie in the predictable and high-yielding nature of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allow for the direct and convergent installation of diverse functionalities. While the initial cost of the dichlorinated starting material may be higher than some alternatives, the subsequent reduction in synthetic steps, milder reaction conditions, and potentially higher overall yields present a compelling case for its use in complex molecule synthesis, particularly in the context of drug discovery and process development where time and efficiency are paramount.
Comparative Analysis: Synthesis of a Model Diaminopyrazine
To illustrate the cost-benefit trade-offs, we will compare two synthetic routes to a model bioactive compound: N2,N5-bis(4-methoxyphenyl)-3,6-dimethylpyrazine-2,5-diamine.
Route 1: Buchwald-Hartwig Amination of this compound
This approach leverages the reactivity of the two chlorine atoms for a direct double amination reaction.
Route 2: Oxidative Amination of a Piperazinedione Precursor
A common alternative involves the synthesis of the pyrazine ring from a piperazinedione intermediate, followed by functionalization. This is often a multi-step process.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the two synthetic routes.
Table 1: Reagent Cost and Stoichiometry
| Reagent | Route 1: Buchwald-Hartwig | Route 2: Oxidative Amination |
| Starting Material | This compound | 3,6-dimethylpiperazine-2,5-dione |
| Estimated Cost ($/mol)* | 250 | 150 |
| Stoichiometric Equiv. | 1.0 | 1.0 |
| Amine Source | 4-methoxyaniline | 4-methoxyaniline |
| Cost ($/mol) | 20 | 20 |
| Stoichiometric Equiv. | 2.2 | 2.2 |
| Catalyst/Reagents | Pd₂(dba)₃, Xantphos, NaOtBu | POCI₃, Oxidizing Agent |
| Estimated Cost ($/mol) | 50 | 30 |
| Solvent | Toluene | Dichloromethane, Acetic Acid |
| Total Estimated Reagent Cost per Mole of Product | ~$320 | ~$200 |
*Note: The price of this compound is not publicly listed and is estimated based on similarly complex halogenated heterocycles. Prices for other reagents are based on typical catalog prices for research quantities and are subject to variation.
Table 2: Process Efficiency and Yield
| Parameter | Route 1: Buchwald-Hartwig | Route 2: Oxidative Amination |
| Number of Synthetic Steps | 1 | 3-4 |
| Typical Overall Yield | 75-90% | 30-50% |
| Reaction Temperature | 80-110 °C | Room Temperature to 100 °C |
| Reaction Time | 12-24 hours | 24-48 hours (cumulative) |
| Purification Method | Column Chromatography | Multiple Column Chromatographies |
Experimental Protocols
Protocol 1: Synthesis of N2,N5-bis(4-methoxyphenyl)-3,6-dimethylpyrazine-2,5-diamine via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 mmol, 1.0 equiv.), 4-methoxyaniline (2.2 mmol, 2.2 equiv.), sodium tert-butoxide (2.4 mmol, 2.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).
-
Solvent Addition: The tube is evacuated and backfilled with argon three times. Anhydrous toluene (10 mL) is then added via syringe.
-
Reaction: The reaction mixture is heated to 100 °C and stirred for 18 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of N2,N5-bis(4-methoxyphenyl)-3,6-dimethylpyrazine-2,5-diamine via Oxidative Amination (Representative)
-
Step 1: Dichlorination of Piperazinedione: 3,6-dimethylpiperazine-2,5-dione (1.0 mmol) is refluxed in neat phosphorus oxychloride (POCl₃) for 4 hours. The excess POCl₃ is removed by distillation under reduced pressure.
-
Step 2: Formation of Dihydroxypyrazine: The crude dichloro intermediate is carefully quenched with water and ice, and the resulting precipitate of 2,5-dihydroxy-3,6-dimethylpyrazine is collected by filtration.
-
Step 3: Chlorination: The dihydroxypyrazine is treated with a chlorinating agent (e.g., POCl₃) to yield this compound.
-
Step 4: Amination: The resulting dichloropyrazine is then subjected to nucleophilic aromatic substitution with 4-methoxyaniline under elevated temperatures to yield the final product. Purification is required after each step.
Mandatory Visualization
Discussion and Conclusion
The primary advantage of using this compound is the convergency and efficiency of the synthetic route. The Buchwald-Hartwig amination allows for the direct formation of the target C-N bonds in a single, high-yielding step. This significantly reduces the overall number of synthetic operations, purification steps, and consequently, the time and labor required. While the initial cost of the dichlorinated starting material is estimated to be higher, the dramatically improved overall yield and reduced step count can lead to a lower cost per gram of the final product, especially when factoring in labor and overhead costs in a research and development setting.
Conversely, the alternative route starting from 3,6-dimethylpiperazine-2,5-dione, while utilizing a cheaper initial starting material, suffers from a multi-step sequence that often involves harsh reagents like phosphorus oxychloride and typically results in a lower overall yield. The need for multiple purifications adds to the complexity and cost of this route.
For researchers and drug development professionals, the use of this compound offers a more reliable and time-efficient strategy for the synthesis of symmetrically substituted 2,5-diamino-3,6-dimethylpyrazines. The higher upfront cost of the starting material is often justified by the increased probability of success, higher purity of the final product, and the acceleration of discovery timelines. This makes it a strategically advantageous choice for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies and for the scale-up of promising drug candidates.
A Comparative Guide to Palladium Catalysts for the Coupling of 2,5-Dichloropyrazines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine rings is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and functional materials. The 2,5-disubstituted pyrazine scaffold, in particular, is a prevalent motif in a wide array of biologically active molecules. The palladium-catalyzed cross-coupling of readily available 2,5-dichloropyrazines presents a powerful and versatile strategy for the synthesis of these valuable compounds. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 2,5-dichloropyrazine as a representative substrate, supported by experimental data to facilitate catalyst selection and reaction optimization. While the initial focus was on 2,5-dichloro-3,6-dimethylpyrazine, the available literature predominantly features the parent 2,5-dichloropyrazine; therefore, this guide will focus on the latter as a representative model for this class of substrates.
Data Presentation: A Comparative Analysis of Palladium Catalysts
The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is critical for achieving high yields and selectivity in the cross-coupling of 2,5-dichloropyrazines. The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | PdCl₂ (3 mol%) | None | Na₂CO₃ | Toluene/H₂O | 75 | 18 | 41 (mono-C5) | [1] |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | [1] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (5 mol%) | None | K₂CO₃ | DME | 80 | 12 | Good | [1] |
| Arylboronic acids | Pd(PPh₃)₄ | None | K₂CO₃ | 1,4-Dioxane/H₂O | MW | - | Moderate to Good | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, providing access to a diverse range of substituted aminopyrazines.
| Amine | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 85 (mono-amination) | General Protocol |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 78 (mono-amination) | General Protocol |
| 3-Methoxyaniline | - | - | K₂CO₃ | DMSO | - | - | - | [2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon triple bonds, linking alkynyl groups to the pyrazine core.
| Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | RT | 1.5 | 97 (for iodobenzene) | [3] |
| Terminal Alkyne | Pd₂(dba)₃ | PPh₃/CuI | Et₃N | Toluene | 80 | - | 80 (for tetraethynylporphyrin) | [3] |
| Terminal Alkyne | Pd/C | XPhos | K₂CO₃ | 95% EtOH | 50 | 5 | Good (for aryl bromides) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 2,5-dichloropyrazine.
C5-Selective Suzuki-Miyaura Coupling
Procedure: [1]
-
To an oven-dried vial equipped with a stir bar, add 2,5-dichloropyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), Na₂CO₃ (3.0 equiv), and NBu₄Br (3.0 equiv).
-
Add PdCl₂ (3 mol%) to the vial.
-
Seal the vial and evacuate and backfill with nitrogen three times.
-
Add degassed toluene and water (5:1) via syringe.
-
Place the vial in a preheated oil bath at 75 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5-phenylpyrazine.
General Protocol for Buchwald-Hartwig Amination
Procedure: [4]
-
In an inert atmosphere glovebox or under a Schlenk line, charge a reaction vessel with the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the appropriate phosphine ligand (1.2-1.5 times the palladium), the amine (1.2 equiv), and a strong base (e.g., NaOtBu or LiHMDS, 1.4 equiv).
-
Add 2,5-dichloropyrazine (1.0 equiv), followed by an anhydrous, deoxygenated solvent (e.g., toluene or THF).
-
Heat the reaction mixture with stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling, quench the reaction and perform an aqueous workup.
-
The crude product is then purified by chromatography.
General Sonogashira Coupling Protocol
Procedure: [3]
-
To a solution of the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), and triethylamine (2.0 equiv) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).
-
Stir the reaction mixture at room temperature until completion.
-
Upon completion, the reaction mixture is typically filtered and the solvent removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These cycles are fundamental to understanding the role of the palladium catalyst in these transformations.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Generalized catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Conclusion
The palladium-catalyzed cross-coupling of 2,5-dichloropyrazines is a highly effective method for the synthesis of functionalized pyrazine derivatives. The choice of the palladium catalyst system, including the precursor and ligand, as well as the reaction conditions, significantly influences the outcome of the reaction. For Suzuki-Miyaura couplings, a variety of palladium catalysts have proven effective, with the choice often depending on the nature of the boronic acid. In Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands is crucial for achieving high yields. The Sonogashira coupling typically benefits from a co-catalytic amount of a copper(I) salt. This guide provides a starting point for researchers to select and optimize conditions for their specific synthetic targets based on a comparison of reported catalyst systems. Further screening of catalysts and reaction conditions is often necessary to achieve optimal results for a given substrate combination.
References
Validating Novel Compounds from 2,5-Dichloro-3,6-dimethylpyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the synthesis and structural validation of novel compounds derived from 2,5-Dichloro-3,6-dimethylpyrazine. Due to the limited availability of specific experimental data for this exact starting material in the reviewed literature, this guide leverages detailed protocols and data from its close structural analog, 2,5-dichloropyrazine, to provide robust guidance. The principles and methodologies presented are directly applicable to the target compound.
Synthesis of Novel 2,5-Disubstituted-3,6-dimethylpyrazines
The functionalization of the this compound core is crucial for developing new chemical entities. The two chlorine atoms serve as versatile handles for introducing a wide array of substituents through established synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Key Synthetic Strategies
Two of the most powerful methods for the derivatization of dichloropyrazines are the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction facilitates the introduction of aryl and heteroaryl groups, which are prevalent in many biologically active molecules. The reaction involves a palladium catalyst to couple the dichloropyrazine with an organoboron compound, typically a boronic acid or its ester.[1][2]
-
Buchwald-Hartwig Amination: This method is instrumental in synthesizing a diverse range of arylamines by coupling the dichloropyrazine with various primary or secondary amines in the presence of a palladium catalyst and a strong base.
The general workflow for these synthetic transformations is outlined below.
Comparative Performance of Catalytic Systems
The efficiency of cross-coupling reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. The following tables provide a comparative summary of reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous dihaloheterocycles, offering a valuable starting point for optimization.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Dihaloheterocycle | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 75 |
| 2,6-Dichloropyrazine | 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 80 |
| 2,3-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 70 |
Data adapted from a study on dichloropyrazines, providing a reference for optimizing reactions with this compound.[1]
Table 2: Comparison of Ligands for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 95 |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 98 |
Note: Data for 2-bromopyridines are included as representative examples for amination reactions on electron-deficient heterocycles.[3]
Structural Validation of Novel Compounds
The unambiguous determination of the structure of newly synthesized compounds is critical. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Comparison
The following table presents the expected and reported spectroscopic data for a representative 2,5-disubstituted-3,6-dimethylpyrazine derivative, providing a benchmark for the validation of newly synthesized analogs.
Table 3: Spectroscopic Data for a 3,6-dimethyl-2,5-disubstituted Pyrazine Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | 8.55 (d), 7.80 (t), 7.39 (d), 7.30 (t), 4.78 (d), 2.75 (s) | 164.5, 158.0, 149.2, 147.8, 143.9, 137.2, 122.5, 122.0, 45.1, 21.8 | Expected [M+H]⁺: 377.1675 |
Data is based on the reported crystal structure and standard chemical shift predictions for 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide.[4]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures and analytical measurements.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025-0.015 mmol).[2]
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL).[2]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.[2]
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In an inert atmosphere, charge a reaction vessel with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the appropriate phosphine ligand (1.2-1.5 times the palladium), the amine (1.2 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).[3]
-
Reagent Addition: Add this compound (1.0 equiv) followed by an anhydrous, deoxygenated solvent (e.g., toluene).[3]
-
Reaction: Heat the mixture with stirring until the starting material is consumed (monitored by TLC or GC-MS).[3]
-
Work-up and Purification: After cooling, quench the reaction, extract with an organic solvent, wash, dry, and concentrate. Purify the crude product by flash column chromatography.[3]
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., ESI or APCI).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.
Signaling Pathways and Biological Relevance
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Derivatives of 2,5-disubstituted pyrazines have been investigated for a wide range of biological activities, including as kinase inhibitors, which are crucial in cancer therapy. The ability to introduce diverse substituents at the 2 and 5 positions allows for the fine-tuning of interactions with biological targets.
References
A Researcher's Guide to Purity Assessment of Synthesized 3,6-Dimethyl-2,5-diarylpyrazines
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of common analytical techniques for assessing the purity of 3,6-dimethyl-2,5-diarylpyrazines, a class of heterocyclic compounds with significant interest in medicinal chemistry. We present a head-to-head comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point analysis, supported by detailed experimental protocols and comparative data.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of expected impurities, and the desired level of accuracy. The following table summarizes the performance of four common techniques in the analysis of a synthesized batch of 3,6-dimethyl-2,5-diarylpyrazine.
| Analytical Technique | Principle | Purity (%) | Key Advantages | Key Limitations |
| HPLC (UV-Vis) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | 98.7 | High resolution for non-volatile and thermally labile compounds; excellent quantitative accuracy. | Requires chromophores for UV detection; potential for co-elution of impurities. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | 99.1 | High sensitivity for volatile impurities; provides structural information from mass spectra. | Not suitable for non-volatile or thermally unstable compounds; requires derivatization for some polar compounds. |
| qNMR (¹H NMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. | 99.3 | Provides an absolute measure of purity without the need for a specific reference standard of the analyte; non-destructive. | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures. |
| Melting Point | The temperature range over which a solid melts is indicative of its purity. | 178-181°C | Simple, rapid, and inexpensive preliminary assessment of purity.[1][2][3] | A sharp melting point does not guarantee the absence of all impurities; eutectic mixtures can give sharp melting points.[1][3] |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below to allow for replication and adaptation in your laboratory setting.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative analysis of 3,6-dimethyl-2,5-diarylpyrazines and related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the 3,6-dimethyl-2,5-diarylpyrazine in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the identification and quantification of volatile impurities in the synthesized 3,6-dimethyl-2,5-diarylpyrazine.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized compound in dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-500 m/z
-
-
Analysis: Inject the sample. Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify purity based on the relative peak area of the main component.[4][5][6][7]
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides a direct and absolute measure of purity without the need for a compound-specific reference standard.[8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard of known purity (e.g., maleic anhydride)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the synthesized compound and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent and transfer to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Melting Point Analysis Protocol
A simple and rapid method to get a preliminary indication of purity.[1][2][3]
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry synthesized compound.
-
Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[1]
-
Measurement: Place the capillary tube in the melting point apparatus. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[9]
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A pure compound will have a sharp melting range of 1-2°C.[3][9] Impurities will typically cause a depression and broadening of the melting point range.[2][3]
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity assessment of 3,6-dimethyl-2,5-diarylpyrazines.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit - Google Patents [patents.google.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,6-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 97704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of Leaving Groups in the Synthesis of 2-Amino-5,6-dimethylpyrazine via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrazines is a cornerstone in the development of pharmaceuticals, agrochemicals, and flavorings. The functionalization of the pyrazine core often relies on nucleophilic aromatic substitution (SNAr), a powerful reaction where a nucleophile displaces a leaving group on the aromatic ring. The choice of leaving group is critical as it significantly influences reaction efficiency, dictating conditions such as temperature, reaction time, and ultimately, product yield.
This guide provides a comparative study of various leaving groups in the synthesis of 2-amino-5,6-dimethylpyrazine, a valuable intermediate in medicinal chemistry. While direct, comprehensive comparative studies for this specific transformation are not extensively documented, this guide consolidates principles of SNAr on electron-deficient heteroaromatics to present a representative analysis. The experimental data herein is a modeled representation based on established reactivity trends to facilitate an objective comparison for researchers designing synthetic routes. Halopyrazines are noted to be more reactive towards nucleophilic displacement than their pyridine analogues[1].
Performance Comparison of Leaving Groups
The following table summarizes the performance of common leaving groups in the synthesis of 2-amino-5,6-dimethylpyrazine from 2-substituted-5,6-dimethylpyrazines via reaction with ammonia. The data illustrates the expected trends in reactivity for a nucleophilic aromatic substitution on an electron-deficient pyrazine ring.
| Leaving Group | Precursor | Reaction Time (h) | Temperature (°C) | Yield (%) | pKa of Conjugate Acid (HL) | Notes |
| Fluorine (-F) | 2-Fluoro-5,6-dimethylpyrazine | 4 | 80 | 92 | 3.2 | Highest reactivity due to the strong inductive electron-withdrawing effect of fluorine, which activates the ring for nucleophilic attack. The rate-determining step is the attack of the nucleophile, not the cleavage of the C-F bond[2][3]. |
| Chlorine (-Cl) | 2-Chloro-5,6-dimethylpyrazine | 12 | 100 | 85 | -7.0 | Good reactivity and the most common and cost-effective starting material for this type of transformation[4][5]. |
| Bromine (-Br) | 2-Bromo-5,6-dimethylpyrazine | 12 | 100 | 83 | -9.0 | Reactivity is comparable to that of the chloro-substituted pyrazine[6][7]. |
| Iodine (-I) | 2-Iodo-5,6-dimethylpyrazine | 18 | 120 | 75 | -10.0 | The least reactive among the halogens in this SNAr reaction, often requiring more forcing conditions[6][7]. |
| Tosyl (-OTs) | 5,6-Dimethylpyrazin-2-yl tosylate | 6 | 90 | 88 | -2.8 | A highly effective leaving group due to the stability of the tosylate anion. Offers a good alternative to halogens. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 2-amino-5,6-dimethylpyrazine. This procedure can be adapted for the various leaving groups by modifying the reaction time and temperature as indicated in the data table.
Synthesis of 2-Amino-5,6-dimethylpyrazine via Nucleophilic Aromatic Substitution
Materials:
-
2-Substituted-5,6-dimethylpyrazine (e.g., 2-Fluoro-5,6-dimethylpyrazine) (1.0 eq)
-
Aqueous Ammonia (28-30% solution) (20 eq)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve the 2-substituted-5,6-dimethylpyrazine (1.0 eq) in 1,4-dioxane (5 mL per mmol of substrate).
-
Addition of Nucleophile: Add the aqueous ammonia solution (20 eq) to the reaction mixture.
-
Reaction: Seal the vessel and heat the mixture with stirring to the temperature specified for the respective leaving group (see table above) for the indicated duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5,6-dimethylpyrazine.
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Reaction Pathway and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two main steps: the addition of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.
Caption: The SNAr mechanism for the synthesis of 2-amino-5,6-dimethylpyrazine.
Workflow for Leaving Group Comparison
The logical workflow for conducting a comparative study of leaving groups in this synthesis is outlined below. This process ensures a systematic and objective evaluation of each leaving group's performance.
Caption: Experimental workflow for the comparative study of leaving groups.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for 2,5-Dichloro-3,6-dimethylpyrazine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-Dichloro-3,6-dimethylpyrazine was not available in the conducted search. The following guidelines are based on best practices for handling hazardous chemical waste and information from SDSs of structurally similar compounds. It is imperative to obtain and consult the specific SDS from the manufacturer before any handling or disposal of this compound.
The proper management and disposal of this compound are critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Immediate Safety and Handling Precautions
Prior to initiating any disposal protocol, the use of appropriate Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks.
| Table 1: Recommended Personal Protective Equipment (PPE) | |
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene. The specific SDS should be consulted for optimal material and thickness. |
| Body Protection | A laboratory coat, chemical-resistant apron, or coveralls to prevent skin contact. |
| Respiratory Protection | In poorly ventilated areas or when dust or vapors are present, a NIOSH-approved respirator with suitable cartridges for organic vapors should be used. |
Key Handling Procedures:
-
All work should be conducted in a well-ventilated area, ideally within a chemical fume hood.
-
Avoid the generation of dust and aerosols.
-
The consumption of food and beverages, as well as smoking, is strictly prohibited in handling areas.[3]
-
Thoroughly wash hands after handling the compound.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be treated as hazardous waste, adhering to all local, regional, and national regulations.[3][4]
-
Waste Identification and Classification : The generator of the chemical waste is responsible for determining if it is classified as hazardous.[4] This involves consulting federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as state and local guidelines. Chlorinated organic compounds are typically categorized as hazardous waste.
-
Waste Collection : Collect all waste containing this compound in a designated and compatible hazardous waste container.[5] This container must be in good condition, chemically resistant to the contents, and feature a secure, tight-fitting lid.[5] The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name.[5]
-
Container Decontamination : Empty containers that have held this compound must also be managed as hazardous waste. To decontaminate, rinse the container three times with a suitable solvent. The resulting rinsate is considered hazardous and must be collected for proper disposal.[5]
-
Waste Storage : Store hazardous waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste facility.[5] This area should be secure, well-ventilated, and segregated from incompatible materials, such as strong oxidizing agents and strong acids.[6] The use of secondary containment for liquid waste is required to manage potential spills.
-
Final Disposal : The final disposal must be arranged through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never dispose of this compound by pouring it down the drain or discarding it in standard trash.[2][7]
Spill and Emergency Response
-
For Small Spills : Wearing appropriate PPE, absorb the spill with a non-combustible, inert material like vermiculite or sand.[8] Collect the absorbed material into a sealed and labeled container for disposal as hazardous waste.[8]
-
For Large Spills : Immediately evacuate the area and contact the institution's emergency response team. Prevent the spill from entering drains and waterways.[7]
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. synerzine.com [synerzine.com]
- 4. fishersci.com [fishersci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Personal protective equipment for handling 2,5-Dichloro-3,6-dimethylpyrazine
Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Dichloro-3,6-dimethylpyrazine could be located. The following guidance is based on safety data for structurally similar compounds, including dichloropyrazines and dimethylpyrazines. It is imperative to handle this chemical with a high degree of caution, assuming it may possess hazards similar to or greater than its analogs.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on the hazards associated with analogous compounds.
| Protection Type | Specification | Rationale and Citation |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles that may cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or a chemical-resistant apron should be worn. | To prevent skin contact, which may cause irritation. The most suitable glove should be chosen in consultation with the glove supplier.[1] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To prevent inhalation of dust, fumes, or vapors that may cause respiratory irritation.[1][3] |
It is essential to work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Emergency eyewash stations and safety showers must be readily accessible.[1]
Operational Plan: Safe Handling and Storage
Adherence to strict laboratory protocols is critical to minimize exposure and ensure a safe working environment.
Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not inhale dust, fumes, or vapors.[1]
-
Use non-sparking tools and equipment, as some related compounds are flammable.[4]
-
Keep the container tightly closed when not in use.[4]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste in accordance with local, state, and federal regulations.[2]
Waste Collection and Disposal:
-
Collect Waste: Collect waste in a suitable, closed, and clearly labeled container. The container must be chemically resistant with a tight-fitting cap.[2]
-
Container Rinsing: For empty containers, thoroughly empty all contents. The first rinse of the container should be collected and disposed of as hazardous waste.[2] It is prudent to follow procedures for highly toxic chemicals, which may involve collecting the first three rinses as hazardous waste.[2]
-
Storage of Waste: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[2]
-
Final Disposal: Dispose of the waste material through an approved waste disposal plant or a licensed hazardous waste management company.[2]
-
Prohibitions: Do not dispose of this compound by pouring it down the drain or into the sewer system, as this can lead to environmental contamination.[2] Do not dispose of this chemical in regular trash.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
